2,2-Dimethyl-1-nitrobutane
Description
Structure
2D Structure
Properties
CAS No. |
2625-29-8 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2,2-dimethyl-1-nitrobutane |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3 |
InChI Key |
BJNROHKGPXDHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for 2,2-dimethyl-1-nitrobutane. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, two-step synthetic pathway starting from a commercially available alcohol. Furthermore, it presents a detailed, predicted spectroscopic analysis based on data from analogous compounds and established principles of organic spectroscopy. This guide is intended to serve as a foundational resource for researchers requiring the synthesis and characterization of this compound for applications in drug development and organic synthesis.
Introduction
Nitroalkanes are a versatile class of organic compounds that serve as valuable intermediates in a wide array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the parent molecule, making these compounds useful synthons for the construction of more complex molecular architectures. Specifically, primary nitroalkanes are precursors to aldehydes, ketones, and amines, and can participate in carbon-carbon bond-forming reactions such as the Henry reaction. This compound, with its sterically hindered neopentyl-like scaffold, presents an interesting target for synthetic chemists. This guide details a practical synthetic approach and provides an in-depth predictive analysis of its spectroscopic characteristics.
Proposed Synthesis of this compound
A two-step synthetic pathway is proposed, commencing with the conversion of 2,2-dimethyl-1-butanol to a primary alkyl halide, followed by a nucleophilic substitution with a nitrite salt to introduce the nitro group.
Step 1: Synthesis of 1-Bromo-2,2-dimethylbutane
The initial step involves the bromination of 2,2-dimethyl-1-butanol. The use of phosphorus tribromide (PBr₃) is recommended for this transformation as it is effective for converting primary alcohols to alkyl bromides and proceeds with minimal risk of rearrangement.[1][2][3][4]
Reaction:
3 (CH₃)₃CCH₂CH₂OH + PBr₃ → 3 (CH₃)₃CCH₂CH₂Br + H₃PO₃
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction on the resulting 1-bromo-2,2-dimethylbutane using a nitrite salt. The Kornblum modification of the Victor Meyer reaction, which employs sodium nitrite in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is a suitable method for this conversion. This approach favors the formation of the nitroalkane over the isomeric alkyl nitrite.
Reaction:
(CH₃)₃CCH₂CH₂Br + NaNO₂ → (CH₃)₃CCH₂CH₂NO₂ + NaBr
Experimental Protocols
Synthesis of 1-Bromo-2,2-dimethylbutane
Materials:
-
2,2-Dimethyl-1-butanol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Pyridine (optional, as a weak base)[1]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place 2,2-dimethyl-1-butanol dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-bromo-2,2-dimethylbutane.
-
Purify the crude product by fractional distillation.
Synthesis of this compound
Materials:
-
1-Bromo-2,2-dimethylbutane
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2,2-dimethylbutane and sodium nitrite in DMF or DMSO.
-
Heat the reaction mixture with stirring to a temperature between 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer and wash it multiple times with deionized water to remove the DMF/DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Predicted Characterization Data
The following characterization data for this compound is predicted based on the analysis of structurally similar compounds, such as 1-nitrohexane, and general spectroscopic principles for nitroalkanes.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | ~160-170 °C |
| Appearance | Colorless liquid |
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show four distinct signals. The chemical shifts are estimated based on the spectrum of 1-nitrohexane.[5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Triplet | 2H | -CH₂-NO₂ |
| ~2.0 | Triplet | 2H | -C(CH₃)₂-CH₂-CH₂-NO₂ |
| ~1.3 | Quartet | 2H | -CH₂-CH₃ |
| ~0.9 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show five distinct signals. The chemical shifts are estimated based on the spectrum of 1-nitrohexane and standard chemical shift tables.[6][7][8]
| Chemical Shift (ppm) | Assignment |
| ~75 | -CH₂-NO₂ |
| ~35 | -C(CH₃)₃ |
| ~30 | -CH₂-CH₂-NO₂ |
| ~29 | -C(CH₃)₃ |
| ~8 | -CH₂-CH₃ |
IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic strong absorbances for the nitro group.[9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkane) |
| ~1550 | Strong | Asymmetric NO₂ stretching |
| ~1370 | Medium | Symmetric NO₂ stretching |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show fragmentation patterns typical for nitroalkanes, including the loss of the nitro group.[10]
| m/z | Relative Intensity | Assignment |
| 131 | Low | [M]⁺ (Molecular ion) |
| 85 | Moderate | [M - NO₂]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | Moderate | [C₃H₅]⁺ |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic transformations. The predicted spectroscopic data offers a valuable reference for the confirmation of the final product's identity and purity. This document is intended to facilitate further research and application of this compound in various fields of chemical science.
References
- 1. byjus.com [byjus.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 1-NITROHEXANE(646-14-0) 1H NMR [m.chemicalbook.com]
- 6. 1-NITROHEXANE(646-14-0) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 10. Hexane, 1-nitro- [webbook.nist.gov]
Spectroscopic Profile of 2,2-Dimethyl-1-nitrobutane: A Technical Guide
This technical guide provides a predicted spectroscopic profile of 2,2-Dimethyl-1-nitrobutane, targeting researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using reputable online prediction software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | Triplet | 2H | -CH₂-NO₂ |
| ~1.6 - 1.8 | Quartet | 2H | -CH₂-CH₃ |
| ~0.9 - 1.1 | Singlet | 6H | -C(CH₃)₂- |
| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Carbon Type |
| ~75 - 80 | -CH₂-NO₂ |
| ~35 - 40 | -C(CH₃)₂- |
| ~30 - 35 | -CH₂-CH₃ |
| ~20 - 25 | -C(CH₃)₂- |
| ~5 - 10 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 - 2870 | Strong | C-H stretch (alkane) |
| ~1550 | Strong | N-O asymmetric stretch (nitro group) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1370 | Strong | N-O symmetric stretch (nitro group) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 131 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [M - NO₂]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | Medium | [C₃H₅]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal is clean and a background spectrum has been collected.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) (Electron Ionization - EI)
Sample Introduction:
-
Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
Data Acquisition:
-
The sample is vaporized and enters the ion source.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
Technical Guide: 2,2-Dimethyl-1-nitrobutane - Physicochemical Profile and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for 2,2-Dimethyl-1-nitrobutane is publicly available. This guide is based on established chemical principles and data from structurally related compounds. All properties and protocols should be considered theoretical and require experimental validation.
Introduction
This compound is a nitroalkane derivative of neohexane. The introduction of the nitro group onto the 2,2-dimethylbutane backbone imparts significant changes in polarity and reactivity compared to the parent alkane. This document provides an in-depth overview of the inferred physical and chemical properties of this compound, a plausible synthetic route, and expected reactivity, targeting professionals in research and drug development.
Physicochemical Properties
| Property | Estimated Value | Basis of Estimation |
| Molecular Formula | C₆H₁₃NO₂ | Structural analysis |
| Molecular Weight | 131.17 g/mol | Calculated from the molecular formula[3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic nitro compounds |
| Boiling Point | 165-185 °C | The polar nitro group introduces strong dipole-dipole interactions, significantly increasing the boiling point from that of 2,2-dimethylbutane (49.7°C)[1]. |
| Melting Point | < -20 °C | The bulky tert-butyl group may disrupt crystal lattice packing, leading to a low melting point. |
| Density | ~0.95 g/mL | The addition of the heavier nitro group increases the density compared to 2,2-dimethylbutane (0.649 g/mL)[1]. |
| Water Solubility | Slightly soluble | The polar nitro group enhances water solubility compared to the parent alkane, but the C6 alkyl chain limits it. |
| LogP | ~2.1 | Estimated based on the contribution of the nitro group and the alkyl chain. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via nucleophilic substitution of a suitable haloalkane with a nitrite salt. A detailed, albeit theoretical, experimental protocol is provided below.
General Synthetic Scheme
The reaction proceeds by an SN2 mechanism where the nitrite ion displaces a halide from 1-halo-2,2-dimethylbutane.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-2,2-dimethylbutane
-
Sodium nitrite (NaNO₂)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with sodium nitrite (1.2 equivalents) and DMSO (100 mL). The mixture is stirred until the salt is fully dissolved.
-
Addition of Alkyl Halide: 1-Bromo-2,2-dimethylbutane (1.0 equivalent) is added dropwise to the stirred solution at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to 50°C and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-cold deionized water and extracted with diethyl ether (3 x 75 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum fractional distillation to yield this compound as a clear liquid.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Chemical Reactivity and Potential Applications
The chemical behavior of this compound is dictated by the nitro group.
Reduction to Amine
The nitro group can be readily reduced to the corresponding primary amine, 2,2-dimethyl-1-butanamine, a valuable building block in medicinal chemistry.
Reaction Pathway Diagram:
Caption: Reduction of this compound to its corresponding amine.
Acidity of α-Protons
The protons on the carbon atom adjacent to the nitro group (α-protons) are acidic and can be removed by a base to form a nitronate anion. This anion is a versatile nucleophile in carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction.
Potential Applications
-
Intermediate in Organic Synthesis: Its ability to be converted into an amine or used as a nucleophile makes it a potentially useful intermediate in the synthesis of more complex molecules.
-
Solvent Properties: While not extensively studied, its polarity suggests it could serve as a solvent for specific applications.
Safety and Handling
Specific safety data for this compound is not available. However, based on general knowledge of nitroalkanes and the parent alkane, the following precautions are advised:
-
Flammability: The compound is expected to be combustible. The parent alkane, 2,2-dimethylbutane, is highly flammable[7][8].
-
Toxicity: Nitroalkanes can be toxic upon inhalation, ingestion, or skin contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles[7].
-
Stability: While generally stable, nitroalkanes can decompose at high temperatures to produce toxic nitrogen oxides[7]. Avoid excessive heating and ensure proper storage conditions.
This document serves as a foundational guide to the anticipated properties and chemistry of this compound. All information herein should be supplemented with rigorous experimental investigation.
References
- 1. 2,2-Dimethylbutane - Wikipedia [en.wikipedia.org]
- 2. Butane, 2,2-dimethyl- [webbook.nist.gov]
- 3. 2,3-Dimethyl-2-nitrobutane | C6H13NO2 | CID 520671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-3-nitrobutane|lookchem [lookchem.com]
- 5. 2,2-Dimethyl-3-nitrobutane | C6H13NO2 | CID 13468670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dimethyl-2-nitrobutane
A Note on Nomenclature: This technical guide focuses on the compound 2,3-dimethyl-2-nitrobutane. Initial searches for "2,2-dimethyl-1-nitrobutane" did not yield a conclusive CAS number or dedicated experimental data, suggesting that this nomenclature may be non-standard or refer to a less common isomer. The following information pertains to the well-documented isomer, 2,3-dimethyl-2-nitrobutane.
Compound Identification and Properties
2,3-Dimethyl-2-nitrobutane is a nitroalkane compound. Its molecular and physical properties are summarized below.
| Property | Value |
| CAS Number | 34075-28-0 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 2,3-Dimethyl-2-nitrobutane |
| Canonical SMILES | CC(C)C(C)(C)N(=O)O |
Molecular Structure
The structure of 2,3-dimethyl-2-nitrobutane consists of a butane backbone with two methyl groups at the second and third carbon atoms, and a nitro group also attached to the second carbon.
Caption: Molecular structure of 2,3-dimethyl-2-nitrobutane.
Experimental Protocols: Synthesis
A common method for the synthesis of 2,3-dimethyl-2,3-dinitrobutane, a related compound, involves the reaction of 2-nitropropane with sodium hydroxide and bromine. While a specific protocol for the mono-nitro compound is not detailed in the provided results, a general approach for the synthesis of nitroalkanes involves the reaction of an alkyl halide with a nitrite salt.
General Synthesis of a Nitroalkane (Illustrative)
This protocol describes a general method for the synthesis of nitroalkanes via nucleophilic substitution.
Materials:
-
Alkyl halide (e.g., 2-bromo-2,3-dimethylbutane)
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkyl halide in DMF in a round-bottom flask.
-
Add sodium nitrite to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitroalkane.
-
Purify the product by column chromatography on silica gel.
Caption: General workflow for the synthesis of a nitroalkane.
Potential Applications and Further Research
Nitroalkanes are versatile intermediates in organic synthesis. They can be reduced to form amines, used in carbon-carbon bond-forming reactions (such as the Henry reaction), and can serve as precursors to other functional groups. Further research on 2,3-dimethyl-2-nitrobutane could explore its reactivity in these transformations and investigate its potential biological activities. The steric hindrance around the nitro group, due to the adjacent methyl groups, may impart unique reactivity and stability to this molecule, warranting further investigation for applications in materials science and drug development.
Technical Guide: Solubility of 2,2-Dimethyl-1-nitrobutane in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the solubility characteristics of 2,2-Dimethyl-1-nitrobutane. Due to the absence of specific published quantitative solubility data for this compound, this document outlines its predicted solubility based on general chemical principles and provides standardized experimental protocols for its empirical determination. The methodologies and logical workflows presented herein are designed to equip researchers with the necessary tools to assess the solubility of this and similar nitroalkane compounds in various organic solvents.
This compound is a nitroalkane with the molecular formula C₆H₁₃NO₂. Its structure, featuring a branched alkyl group (a neohexyl variant) and a polar nitro group, suggests a nuanced solubility profile. The bulky, nonpolar alkyl chain is expected to dominate its behavior in nonpolar solvents, while the polar nitro group will influence its solubility in more polar media. Understanding its solubility is crucial for applications in synthesis, purification, and formulation development.
Predicted Solubility Profile
The table below summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by polarity.
| Solvent | Formula | Type | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | Nonpolar | High | The nonpolar alkyl chain of the solute has strong affinity for nonpolar alkane solvents. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | High | Similar nonpolar characteristics promote dissolution. |
| Diethyl Ether | C₄H₁₀O | Slightly Polar | High | Ether can solvate both nonpolar alkyl chains and, to a lesser extent, the polar nitro group. |
| Chloroform | CHCl₃ | Polar | Moderate to High | The polarity is suitable for dissolving compounds with both polar and nonpolar regions. |
| Ethyl Acetate | C₄H₈O₂ | Polar | Moderate | Offers a balance of polarity that can accommodate the nitroalkane structure. |
| Acetone | C₃H₆O | Polar Aprotic | Moderate | The polar nature of the solvent will interact favorably with the nitro group. |
| Ethanol | C₂H₅OH | Polar Protic | Low to Moderate | The hydrogen-bonding capability of ethanol is less compatible with the nitroalkane structure. |
| Methanol | CH₃OH | Polar Protic | Low | Higher polarity and hydrogen bonding make it a poorer solvent for the large alkyl group. |
| Water | H₂O | Polar Protic | Very Low / Insoluble | The large, nonpolar C6 alkyl group prevents significant dissolution in water.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Moderate | High polarity allows for interaction with the nitro group, but may be less effective for the alkyl portion. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The isothermal saturation or "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with airtight caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID; or High-Performance Liquid Chromatography, HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or a separate liquid phase after equilibration is essential to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow for the separation of the saturated solution from the excess solute.
-
Sample Extraction: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved solute.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic particulates.
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (GC or HPLC).
-
Construct a calibration curve and determine the concentration of the solute in the saturated sample.
-
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
Visualization of Methodologies
Logical Workflow for Solubility Classification
The following diagram illustrates a systematic approach to classifying the solubility of a neutral organic compound like this compound. This qualitative analysis helps in selecting appropriate solvents for further quantitative study.[1][3]
Caption: Logical workflow for the qualitative solubility classification of an organic compound.
Experimental Workflow for Quantitative Measurement
This diagram outlines the key steps of the isothermal shake-flask method for determining quantitative solubility.
Caption: Experimental workflow for the quantitative determination of solubility via the shake-flask method.
References
A Technical Guide to the Determination of Thermochemical Properties of 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the experimental methodologies for determining the key thermochemical properties of 2,2-Dimethyl-1-nitrobutane. In the absence of readily available experimental data for this specific compound, this document serves as a comprehensive overview of the established protocols that can be employed to measure its standard enthalpy of formation, enthalpy of vaporization, and heat capacity. These parameters are crucial for understanding the energetic characteristics of a molecule, which is vital in fields ranging from chemical process design to drug development.
Data Presentation
As extensive experimental thermochemical data for this compound is not available in the public domain, this section provides a template for how such data, once determined, should be structured for clarity and comparative analysis.
Table 1: Thermochemical Properties of this compound
| Property | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | Combustion Calorimetry |
| Enthalpy of Vaporization | ΔvapH | To be determined | Vapor Pressure Measurement |
| Molar Heat Capacity (liquid) | Cp(l) | To be determined | Calorimetry |
Experimental Protocols
A detailed understanding of the experimental procedures is essential for the accurate determination of thermochemical properties. The following sections describe the standard methodologies.
Determination of the Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.[1][2]
Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Experimental Workflow:
Caption: Workflow for determining the standard enthalpy of formation.
Detailed Steps:
-
Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[2]
-
Sample Preparation: A known mass of this compound is placed in a sample holder. A fuse wire of known mass and combustion energy is attached.[2]
-
Bomb Assembly and Pressurization: The sample holder is placed inside the steel bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimetry: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely.
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Analysis of Products: After the experiment, the bomb is depressurized. The interior is rinsed with a known volume of distilled water. The resulting solution is titrated with a standard base to determine the amount of nitric acid formed from the nitrogen in the sample and the residual nitrogen in the air.[1]
-
Calculations:
-
The total heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (q_total = C_cal * ΔT).
-
Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid.
-
The internal energy of combustion (ΔE_comb) is calculated from the corrected heat release and the moles of the sample.
-
The enthalpy of combustion (ΔH_comb) is then calculated from ΔE_comb using the relationship ΔH = ΔE + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Determination of the Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the substance as a function of temperature. Several methods are suitable for organic compounds.[3][4]
Principle: The Clausius-Clapeyron equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization. By measuring the vapor pressure at different temperatures, ΔvapH can be determined from the slope of a plot of ln(P) versus 1/T.
Experimental Methods:
-
Gas Saturation Method: This method is suitable for compounds with low vapor pressures.[4]
-
A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.[4]
-
The gas becomes saturated with the vapor of the compound.
-
The amount of the compound transported by the gas is determined, often by trapping and weighing it.[4]
-
The partial pressure of the compound (its vapor pressure) can then be calculated from the amount of substance transported and the total volume of the inert gas passed through.
-
This procedure is repeated at several different temperatures.
-
-
Ebulliometry (Dynamic Method): This technique involves measuring the boiling temperature of the liquid at various externally controlled pressures.[4] An ebulliometer, such as a Scott ebulliometer, is used for this purpose. This method is suitable for a pressure range of approximately 1 mbar to 1 bar.[4]
Data Analysis Workflow:
Caption: Data analysis workflow for determining ΔvapH.
Determination of Heat Capacity
The molar heat capacity (Cp) of liquid this compound can be measured using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry.
Principle (DSC): A small, known mass of the sample is heated at a constant rate, and the heat flow required to do so is compared to the heat flow required to heat an empty reference pan under the same conditions. The difference in heat flow is proportional to the heat capacity of the sample.
Experimental Procedure (DSC):
-
A baseline is established by running the DSC with two empty pans.
-
A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.
-
A known mass of this compound is hermetically sealed in an aluminum pan.
-
The sample is subjected to a precise, linear temperature ramp.
-
The heat flow to the sample is measured relative to the empty reference pan.
-
The heat capacity is calculated from the measured heat flow, the heating rate, and the mass of the sample.
Conclusion
While specific thermochemical data for this compound are not currently well-documented in publicly accessible literature, the experimental protocols outlined in this guide provide a clear pathway for their determination. The application of bomb calorimetry, vapor pressure measurement techniques, and differential scanning calorimetry will yield the standard enthalpy of formation, enthalpy of vaporization, and heat capacity, respectively. These values are fundamental for the comprehensive chemical and thermodynamic characterization of this compound, providing essential data for researchers in various scientific and industrial fields.
References
Navigating the Data Gap: A Technical Guide to the Potential Hazards of 2,2-Dimethyl-1-nitrobutane
A comprehensive review of available safety data for 2,2-Dimethyl-1-nitrobutane reveals a significant lack of specific experimental information. To provide a preliminary hazard assessment for researchers, scientists, and drug development professionals, this guide summarizes the known properties of structurally related compounds and outlines standard experimental protocols for safety evaluation.
Due to the absence of dedicated studies on this compound, this document leverages data from analogous substances, including 2,2-dimethylbutane, 2,2-dimethyl-3-nitrobutane, and 2,3-dimethyl-2,3-dinitrobutane, to infer potential hazards. It is critical to note that this information should be used as a precautionary guide, and any handling or research involving this compound should be conducted with the utmost caution, assuming it may possess significant hazards until experimentally verified.
Comparative Safety Data of Analogous Compounds
To facilitate a preliminary risk assessment, the following tables summarize the available quantitative and qualitative safety data for structurally similar compounds.
Table 1: Physical and Chemical Properties of Analogous Compounds
| Property | 2,2-Dimethylbutane | 2,2-Dimethyl-3-nitrobutane (Computed) |
| CAS Number | 75-83-2 | 599-02-0 |
| Molecular Formula | C6H14 | C6H13NO2 |
| Molecular Weight | 86.18 g/mol | 131.17 g/mol |
| Boiling Point | 49.7 °C | Not Available |
| Flash Point | -48 °C | Not Available |
| Appearance | Colorless liquid | Not Available |
Table 2: GHS Hazard Classifications of Analogous Compounds
| Hazard Class | 2,2-Dimethylbutane | 2,3-Dimethyl-2,3-dinitrobutane |
| Flammable Liquids | Category 2 | Not Classified |
| Skin Corrosion/Irritation | Category 2 | No data available |
| Serious Eye Damage/Eye Irritation | Category 2A | No data available |
| Aspiration Hazard | Category 1 | No data available |
| Specific target organ toxicity — single exposure | Category 3 (Central nervous system) | No data available |
| Acute Toxicity (Oral) | Not Classified | Category 2 |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | No data available |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | No data available |
Table 3: Toxicological Data of Analogous Compounds
| Endpoint | Species | Route | Value | Compound |
| LD50 | Rat | Oral | > 2000 mg/kg | 2,2-Dimethylbutane |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | 2,2-Dimethylbutane |
| LC50 | Rat | Inhalation | > 20 mg/L (4h) | 2,2-Dimethylbutane |
| LD50 | Rat | Oral | 50 mg/kg[1] | 2,3-Dimethyl-2,3-dinitrobutane |
Inferred Hazard Profile for this compound
Based on the data from analogous compounds, this compound should be treated as a potentially hazardous substance. Key areas of concern include:
-
Flammability: The presence of the hexane backbone, similar to 2,2-dimethylbutane, suggests that it may be a highly flammable liquid.
-
Aspiration Toxicity: If ingested, there is a potential for aspiration into the lungs, which can be fatal. This is a known hazard for many low-viscosity hydrocarbons.
-
Skin and Eye Irritation: Like many organic solvents, it may cause skin and eye irritation upon contact.
-
Acute Toxicity: The nitro group in the structure raises a significant concern for toxicity. As seen with 2,3-dimethyl-2,3-dinitrobutane, nitroalkanes can exhibit high acute oral toxicity.
Standardized Experimental Protocols for Hazard Assessment
In the absence of specific experimental data for this compound, the following are detailed methodologies for key toxicological endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are provided as a reference for any future safety evaluation studies.
Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The outcome of the test is a classification of the substance into a GHS category.
-
Animal Model: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are interpreted to classify the substance according to the GHS criteria for acute oral toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
-
Objective: To determine the skin irritation potential of a substance using an in vitro model.
-
Principle: The test system uses a reconstructed human epidermis model. The substance is applied topically to the epidermis, and cell viability is measured to assess irritation.
-
Procedure:
-
The test substance is applied to the surface of the skin tissue model.
-
Following a defined exposure period, the substance is removed by washing.
-
The tissue is incubated to allow for recovery.
-
Cell viability is determined by the enzymatic conversion of a marker substrate (e.g., MTT) into a colored product, which is quantified by spectrophotometry.
-
-
Data Analysis: A substance is identified as an irritant if the mean cell viability is below a defined threshold (typically ≤ 50%).
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Guideline 437)
-
Objective: To identify substances that can cause serious eye damage using an ex vivo model.
-
Principle: The test uses isolated bovine corneas. The substance is applied to the cornea, and the resulting opacity and permeability are measured.
-
Procedure:
-
Corneas are obtained from freshly slaughtered cattle.
-
The test substance is applied to the epithelial surface of the cornea.
-
After a defined exposure period, the substance is rinsed off.
-
Corneal opacity is measured using an opacitometer.
-
Corneal permeability is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.
-
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance according to its potential for causing serious eye damage.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the hazard assessment process, the following diagrams illustrate a general workflow and a hypothetical signaling pathway for toxicity.
Caption: A generalized workflow for chemical hazard assessment.
Caption: A generic signaling pathway for chemical-induced cell death.
Conclusion
The current body of scientific literature lacks specific safety and toxicological data for this compound. This technical guide provides a preliminary hazard assessment based on data from structurally analogous compounds. It is imperative that this substance be handled with extreme care, assuming it to be flammable, an aspiration hazard, a skin and eye irritant, and acutely toxic. The provided standardized experimental protocols offer a roadmap for future studies to definitively characterize the hazard profile of this compound. Until such data is available, a cautious and informed approach is essential for ensuring the safety of all personnel.
References
An In-depth Technical Guide to the Historical Synthesis of 2,2-Dimethyl-1-nitrobutane
Audience: Researchers, scientists, and drug development professionals.
The primary historical methods for the synthesis of primary nitroalkanes from alkyl halides are the Victor Meyer reaction, which employs silver nitrite, and the Kornblum reaction, which utilizes sodium nitrite.[1][2] Given that neopentyl iodide can be synthesized from neopentyl alcohol, this provides a viable starting point for the proposed synthesis.[1]
Proposed Historical Synthesis Pathway
The most probable historical route to 2,2-dimethyl-1-nitrobutane involves a two-step process:
-
Synthesis of Neopentyl Iodide: The preparation of neopentyl iodide from neopentyl alcohol.
-
Nitration of Neopentyl Iodide: The subsequent reaction of neopentyl iodide with a metallic nitrite to yield this compound. This step could be achieved via the Victor Meyer reaction or the Kornblum reaction.
The overall reaction scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis, reconstructed from general historical procedures.
Step 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol
This procedure is adapted from established methods for the conversion of primary alcohols to alkyl iodides.[1]
-
Materials:
-
Neopentyl alcohol
-
Triphenyl phosphite
-
Methyl iodide
-
Apparatus for reflux and distillation
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine neopentyl alcohol, triphenyl phosphite, and methyl iodide.
-
Heat the mixture to reflux. The reaction progress can be monitored by the temperature of the refluxing liquid.
-
After the reaction is complete (typically several hours), cool the mixture.
-
Isolate the crude neopentyl iodide by distillation under reduced pressure.
-
Wash the distilled product with water and a dilute sodium hydroxide solution to remove impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and perform a final distillation to obtain pure neopentyl iodide.
-
Step 2: Synthesis of this compound via the Victor Meyer Reaction
This protocol is a generalized procedure for the Victor Meyer reaction.[1]
-
Materials:
-
Neopentyl iodide
-
Silver nitrite (AgNO₂)
-
Dry diethyl ether
-
Apparatus for reflux and filtration
-
-
Procedure:
-
In a round-bottom flask, suspend finely powdered silver nitrite in an excess of dry diethyl ether.
-
Add a solution of neopentyl iodide in dry diethyl ether to the suspension dropwise with stirring.
-
Heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by the formation of a silver iodide precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the silver iodide precipitate.
-
Wash the filtrate with water and a dilute sodium bicarbonate solution to remove any acidic byproducts and unreacted silver nitrite.
-
Dry the ethereal solution over a suitable drying agent.
-
Remove the diethyl ether by distillation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure. A significant byproduct of this reaction is the corresponding alkyl nitrite, which would need to be separated.[1]
-
Data Presentation
Due to the absence of specific historical experimental data for the synthesis of this compound, the following table presents plausible quantitative data based on typical yields and properties for similar reactions and compounds.
| Parameter | Step 1: Neopentyl Iodide Synthesis | Step 2: Nitration (Victor Meyer) | Overall |
| Reactants | Neopentyl Alcohol, Triphenyl phosphite, Methyl iodide | Neopentyl Iodide, Silver Nitrite | |
| Solvent | None (neat) | Diethyl ether | |
| Reaction Time | Several hours | Several hours | |
| Reaction Temperature | Reflux | Reflux | |
| Plausible Yield | 60-75% | 40-60% | 24-45% |
| Product Boiling Point | ~145 °C (atmospheric) | Estimated ~170-180 °C (atmospheric) | |
| Product Purity | >95% after distillation | >95% after distillation |
Logical Relationships in Synthesis
The following diagram illustrates the logical workflow and decision points in the proposed historical synthesis.
Caption: Logical workflow for the proposed synthesis of this compound.
References
Quantum Chemical Blueprint for 2,2-Dimethyl-1-nitrobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive computational approach for the quantum chemical characterization of 2,2-Dimethyl-1-nitrobutane. In the absence of extensive experimental data for this specific molecule, this document proposes a robust theoretical framework based on established methodologies for nitroalkanes. The protocols detailed herein provide a roadmap for determining the geometric, electronic, and thermodynamic properties of this compound, offering valuable insights for its potential applications in drug development and materials science. This guide serves as a foundational resource for researchers seeking to model and understand the behavior of this and similar nitro compounds.
Introduction
Nitroalkanes are a class of organic compounds characterized by the presence of a nitro group (-NO2). They are of significant interest due to their diverse applications, ranging from energetic materials to intermediates in organic synthesis. The versatile reactivity of the nitro group, stemming from its strong electron-withdrawing nature, makes it a key functional group in the design of novel molecules.[1] Understanding the fundamental quantum chemical properties of nitroalkanes is crucial for predicting their stability, reactivity, and potential biological activity.
This compound is a nitroalkane whose specific quantum chemical properties have not been extensively reported in the scientific literature. This guide presents a prospective theoretical study to fill this knowledge gap. By employing state-of-the-art computational methods, we can elucidate the molecular structure, vibrational frequencies, electronic properties, and thermochemistry of this compound. This information is invaluable for applications in drug design, where understanding molecular geometry and electronic charge distribution is critical for predicting ligand-receptor interactions, and in materials science for assessing thermal stability.
Proposed Computational Methodology
The following section details the proposed computational protocols for the quantum chemical analysis of this compound. These methods have been selected based on their proven accuracy and reliability for studying nitroalkanes and other organic molecules.[2][3]
Geometry Optimization
The initial step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.
Protocol:
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for organic molecules.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Procedure: An initial structure of this compound will be built using a molecular editor. This structure will then be subjected to geometry optimization without any symmetry constraints. The convergence criteria for the optimization will be set to the software's default "tight" settings to ensure a true energy minimum is located.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis will be performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Protocol:
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure: The frequency calculation will be performed on the optimized geometry of this compound. The resulting vibrational modes will be analyzed to identify characteristic frequencies associated with the nitro group (symmetric and asymmetric stretches) and other functional groups within the molecule.
Thermochemical Analysis
The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity. High-level composite methods are recommended for accurate thermochemical predictions.
Protocol:
-
Method: Gaussian-3 (G3) theory. The G3 procedure has been shown to provide accurate formation enthalpies for nitroalkanes, typically within 1 kcal/mol of experimental values.[2][3]
-
Procedure: A series of single-point energy calculations will be performed on the B3LYP-optimized geometry using different levels of theory and basis sets as prescribed by the G3 method. These energies will be combined to extrapolate to a high-accuracy energy, from which the enthalpy of formation will be derived.
Electronic Properties Analysis
Understanding the electronic properties of this compound is essential for predicting its reactivity and intermolecular interactions.
Protocol:
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Calculations:
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions will be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to determine the natural atomic charges and to analyze charge distribution and delocalization within the molecule.
-
UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) will be used to predict the electronic absorption spectrum of the molecule, providing insights into its photophysical properties.
-
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. These values are hypothetical but are based on typical results for similar nitroalkanes.
Table 1: Predicted Geometric Parameters
| Parameter | Predicted Value |
| C-N Bond Length | ~1.49 Å |
| N-O Bond Lengths | ~1.22 Å |
| O-N-O Bond Angle | ~125° |
| C-C-N Bond Angle | ~110° |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1550 |
| NO₂ Symmetric Stretch | ~1380 |
| C-N Stretch | ~880 |
| C-H Stretches | 2900-3000 |
Table 3: Predicted Thermochemical and Electronic Properties
| Property | Predicted Value |
| Enthalpy of Formation (gas phase, 298 K) | -45 ± 5 kcal/mol |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 7.0 eV |
| Dipole Moment | ~ 3.5 D |
Visualizations
The following diagrams illustrate the proposed computational workflow and a potential decomposition pathway for this compound.
Caption: Computational workflow for this compound.
Caption: A potential thermal decomposition pathway for this compound.
Conclusion
This technical guide provides a comprehensive and detailed framework for the theoretical investigation of this compound using quantum chemical calculations. By following the outlined protocols, researchers can obtain reliable data on the geometric, vibrational, thermochemical, and electronic properties of this molecule. The predicted data and workflows presented herein serve as a valuable starting point for future computational and experimental studies. The insights gained from such investigations will be instrumental in assessing the potential of this compound in various scientific and industrial applications, including drug discovery and the development of new materials.
References
A Comprehensive Guide to the Synthesis of Primary Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
Primary nitroalkanes are valuable synthetic intermediates in organic chemistry, serving as precursors to a wide range of functional groups, including amines, carbonyl compounds, and other nitro-containing molecules. Their synthesis is a critical step in the development of many pharmaceuticals and fine chemicals. This technical guide provides an in-depth review of the most important methods for synthesizing primary nitroalkanes, complete with experimental protocols and comparative data.
Nucleophilic Substitution on Alkyl Halides
The reaction of alkyl halides with a nitrite salt is a cornerstone of primary nitroalkane synthesis. The two most prominent methods are the Victor Meyer and Kornblum reactions.
Victor Meyer Reaction
The Victor Meyer reaction involves the treatment of a primary alkyl halide with silver nitrite (AgNO₂).[1][2][3] This method is particularly effective for the synthesis of primary nitroalkanes from alkyl bromides and iodides.[4]
Reaction Pathway:
Caption: Victor Meyer Reaction Pathway.
Experimental Protocol: Synthesis of 1-Nitrooctane
To a solution of 1-bromooctane (0.1 mol) in diethyl ether (200 mL), silver nitrite (0.15 mol) is added. The mixture is stirred at room temperature for 24 hours. The solid silver bromide is then filtered off, and the filtrate is washed with a saturated solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude 1-nitrooctane is purified by fractional distillation.
Kornblum Modification
The Kornblum modification utilizes sodium nitrite (NaNO₂) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] This method is often preferred due to the lower cost of sodium nitrite compared to silver nitrite. The use of a phase-transfer catalyst can improve the reaction rate and yield.[1]
Reaction Pathway:
Caption: Kornblum Reaction Pathway.
Experimental Protocol: Synthesis of 1-Nitrohexane
In a round-bottom flask, 1-bromohexane (50 mmol), sodium nitrite (75 mmol), and urea (50 mmol) are dissolved in 100 mL of DMF. The mixture is heated to 100°C for 2 hours. After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford 1-nitrohexane.
Table 1: Comparison of Victor Meyer and Kornblum Methods for Primary Nitroalkane Synthesis
| Feature | Victor Meyer Reaction | Kornblum Reaction |
| Nitrite Salt | Silver Nitrite (AgNO₂) | Sodium Nitrite (NaNO₂) |
| Solvent | Typically diethyl ether | DMF, DMSO |
| Reaction Conditions | Room temperature | Elevated temperatures |
| Cost | Higher | Lower |
| Yields for Primary Halides | Good to excellent | Good to excellent |
| Side Products | Alkyl nitrites | Alkyl nitrites |
Oxidation of Primary Amines
The oxidation of primary amines provides a direct route to primary nitroalkanes. Various oxidizing agents can be employed for this transformation.
Reaction Pathway:
Caption: Oxidation of Primary Amines.
Oxidation with Potassium Permanganate
Alkaline potassium permanganate (KMnO₄) is a powerful oxidizing agent that can convert primary amines to nitroalkanes.[6]
Experimental Protocol: Synthesis of Nitroethane from Ethylamine
Ethylamine hydrochloride (0.1 mol) is dissolved in water (100 mL), and the solution is made alkaline with a 10% sodium hydroxide solution. The solution is cooled in an ice bath, and a 4% aqueous solution of potassium permanganate is added dropwise with vigorous stirring until the purple color persists. The reaction mixture is then filtered to remove manganese dioxide, and the filtrate is extracted with diethyl ether. The ether extract is dried and distilled to give nitroethane.
Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is another effective reagent for the oxidation of primary amines to nitroalkanes.[7]
Experimental Protocol: Synthesis of 1-Nitropropane from n-Propylamine
To a solution of n-propylamine (50 mmol) in dichloromethane (150 mL) at 0°C, a solution of m-CPBA (125 mmol) in dichloromethane (100 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The mixture is washed with a saturated sodium bicarbonate solution and water. The organic layer is dried over magnesium sulfate, and the solvent is removed to yield 1-nitropropane, which can be further purified by distillation.
Table 2: Yields for the Oxidation of Primary Amines to Primary Nitroalkanes
| Primary Amine | Oxidizing Agent | Yield (%) | Reference |
| Ethylamine | Alkaline KMnO₄ | 45-55 | [6] |
| n-Propylamine | m-CPBA | 60-70 | [7] |
| n-Butylamine | Dimethyldioxirane | 85 | [7] |
Oxidation of Oximes
The oxidation of aldoximes, which are readily prepared from aldehydes, offers a versatile route to primary nitroalkanes.[8]
Reaction Pathway:
Caption: Synthesis via Oxime Oxidation.
Oxidation with Trifluoroperacetic Acid
Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a potent oxidant for this conversion.[1]
Experimental Protocol: Synthesis of Phenylnitromethane from Benzaldehyde Oxime
To a stirred solution of benzaldehyde oxime (20 mmol) in acetonitrile (50 mL), trifluoroacetic anhydride (40 mmol) is added at 0°C. Then, 90% hydrogen peroxide (40 mmol) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give phenylnitromethane.
Oxidation with Sodium Perborate
Sodium perborate in glacial acetic acid is a convenient and milder alternative for the oxidation of oximes.[9]
Experimental Protocol: Synthesis of 1-Nitrobutane from Butanal Oxime
Butanal oxime (30 mmol) is dissolved in glacial acetic acid (100 mL). Sodium perborate tetrahydrate (60 mmol) is added in portions over 30 minutes, and the mixture is stirred at 50-60°C for 4 hours. The reaction is then cooled, poured into water, and extracted with diethyl ether. The ether extract is washed with sodium bicarbonate solution, dried, and the solvent is removed to give 1-nitrobutane.
Table 3: Yields for the Oxidation of Aldoximes to Primary Nitroalkanes
| Aldoxime | Oxidizing Agent | Yield (%) | Reference |
| Heptanal oxime | Trifluoroperacetic acid | 78 | [1] |
| Octanal oxime | Sodium perborate/AcOH | 72 | [9] |
| Cyclohexanecarboxaldehyde oxime | Oxone® | 85 | [8] |
Nitration of Alkanes
Direct nitration of alkanes can produce nitroalkanes, but this method often suffers from a lack of selectivity and the formation of complex product mixtures, especially with larger alkanes.[10] The reaction typically proceeds via a free-radical mechanism at high temperatures.[1] For the synthesis of primary nitroalkanes, this method is generally less preferred due to the higher reactivity of secondary and tertiary C-H bonds.[10] However, electrophilic nitration using nitronium salts like nitronium hexafluorophosphate (NO₂⁺PF₆⁻) can provide a route to nitroalkanes under milder conditions.[11]
Reaction Pathway:
Caption: Nitration of Alkanes.
Experimental Protocol: Nitration of Ethane with Nitronium Hexafluorophosphate
In a suitable reactor, ethane is bubbled through a solution of nitronium hexafluorophosphate in methylene chloride at room temperature. The reaction is monitored by gas chromatography. After the reaction is complete, the mixture is carefully quenched with water, and the organic layer is separated, washed, dried, and analyzed to determine the yield of nitroethane.
Conclusion
The synthesis of primary nitroalkanes can be achieved through several distinct methodologies. The choice of method depends on factors such as the availability of starting materials, desired scale, and functional group tolerance. Nucleophilic substitution reactions of alkyl halides remain the most common and reliable methods. The oxidation of primary amines and aldoximes provide valuable alternatives, particularly when the corresponding amines or aldehydes are readily accessible. While direct nitration of alkanes is conceptually simple, its practical application for the selective synthesis of primary nitroalkanes is often limited. This guide provides researchers and drug development professionals with a solid foundation for selecting and implementing the most appropriate synthetic strategy for their specific needs.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Explain Victor Meyer's test used to distinguish 1^@, 2^@ and 3^@ alcoh [doubtnut.com]
- 4. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. youtube.com [youtube.com]
- 7. Peracid oxidation of aliphatic amines: general synthesis of nitroalkanes [scite.ai]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 10. perlego.com [perlego.com]
- 11. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for the Preparation of 2,2-Dimethyl-1-nitrobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 2,2-dimethyl-1-nitrobutane, a valuable building block in organic synthesis. The presented methodologies are based on established chemical transformations and offer guidance for laboratory-scale synthesis.
Introduction
This compound is a nitroalkane derivative with potential applications in the synthesis of more complex molecules, including pharmacologically active compounds. Its sterically hindered neopentyl group adjacent to the nitro functionality presents unique synthetic challenges and opportunities. This application note details two plausible synthetic pathways for its preparation: a Henry reaction-based route and a conjugate addition approach.
Synthetic Pathway Overview
Two primary synthetic strategies have been identified for the preparation of this compound.
Route 1: Henry Reaction and Subsequent Reduction
This pathway involves the base-catalyzed condensation of pivalaldehyde with nitroethane (Henry reaction) to form a β-nitroalcohol. Subsequent dehydration of this intermediate yields a nitroalkene, which is then reduced to the target compound.
Route 2: Conjugate Addition of a Grignard Reagent
This alternative route involves the 1,4-conjugate addition of a tert-butyl Grignard reagent to nitroethene. This method offers a more direct approach to the carbon skeleton but requires the handling of the volatile and reactive nitroethene.
Data Presentation
The following tables summarize the key reaction parameters and expected yields for the proposed synthetic steps.
Table 1: Henry Reaction of Pivalaldehyde and Nitroethane
| Parameter | Value | Reference |
| Reactants | Pivalaldehyde, Nitroethane | [1] |
| Base Catalyst | Potassium Hydroxide (KOH) | [2][3] |
| Solvent | Ethanol | [3] |
| Temperature | Room Temperature | [2][3] |
| Reaction Time | Several hours | [2] |
| Yield | 64-94% (typical for similar reactions) | [2] |
Table 2: Dehydration of 1-Nitro-2,2-dimethylbutan-3-ol
| Parameter | Value | Reference |
| Reactant | 1-Nitro-2,2-dimethylbutan-3-ol | General Knowledge |
| Dehydrating Agent | Concentrated Sulfuric Acid (H₂SO₄) | [4][5] |
| Temperature | Heating | [4][5] |
| Expected Product | 2,2-Dimethyl-1-nitrobut-1-ene | [4][5] |
| Yield | Moderate to Good | General Knowledge |
Table 3: Reduction of 2,2-Dimethyl-1-nitrobut-1-ene
| Parameter | Value | Reference |
| Reactant | 2,2-Dimethyl-1-nitrobut-1-ene | General Knowledge |
| Reducing Agent | Zinc dust and water | [6] |
| Expected Product | This compound | [6] |
| Yield | Good | General Knowledge |
Table 4: Conjugate Addition of tert-Butylmagnesium Chloride to Nitroethene
| Parameter | Value | Reference |
| Reactants | tert-Butylmagnesium Chloride, Nitroethene | [7] |
| Catalyst | Cuprous Chloride (CuCl) | [7] |
| Solvent | Ether | [7] |
| Temperature | 0°C to Room Temperature | [7] |
| Yield | Good (for analogous reactions) | [7] |
Experimental Protocols
Route 1: Henry Reaction and Subsequent Reduction
Step 1: Synthesis of 1-Nitro-2,2-dimethylbutan-3-ol via Henry Reaction [1][2][3]
-
To a stirred solution of pivalaldehyde (1 equivalent) and nitroethane (1.1 equivalents) in ethanol, add a catalytic amount of potassium hydroxide.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-nitro-2,2-dimethylbutan-3-ol.
Step 2: Dehydration of 1-Nitro-2,2-dimethylbutan-3-ol [4][5]
-
To a flask containing 1-nitro-2,2-dimethylbutan-3-ol, add concentrated sulfuric acid dropwise with cooling.
-
Gently heat the reaction mixture to effect dehydration, monitoring the formation of the nitroalkene by TLC.
-
After the reaction is complete, carefully pour the mixture over ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2,2-dimethyl-1-nitrobut-1-ene.
Step 3: Reduction of 2,2-Dimethyl-1-nitrobut-1-ene [6]
-
Suspend 2,2-dimethyl-1-nitrobut-1-ene in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.
-
Add zinc dust portion-wise to the stirred mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Route 2: Conjugate Addition of a Grignard Reagent[7]
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Prepare a solution of tert-butylmagnesium chloride in anhydrous ether.
-
In a separate flask, dissolve nitroethene in anhydrous ether and cool the solution to 0°C.
-
Add a catalytic amount of cuprous chloride to the nitroethene solution.
-
Slowly add the Grignard reagent to the stirred nitroethene solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Visualizations
Caption: Synthetic route via Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. When 3, 3-dimethylbutan-2-ol is heated with conc. \mathrm { H } _ { 2 } \.. [askfilo.com]
- 6. doubtnut.com [doubtnut.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: The Henry (Nitroaldol) Reaction with 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals and complex natural products due to the versatile reactivity of the resulting β-nitro alcohol products.[2][3] These products can be readily transformed into other valuable functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1][2]
This document provides detailed application notes and protocols for the use of a sterically hindered nitroalkane, 2,2-dimethyl-1-nitrobutane, in the Henry reaction. Due to the steric bulk surrounding the α-carbon of this compound, this substrate presents unique challenges compared to less hindered nitroalkanes. Overcoming these challenges often requires carefully optimized reaction conditions and catalyst systems.
Challenges and Considerations with Sterically Hindered Nitroalkanes
The use of sterically hindered nitroalkanes like this compound in the Henry reaction can be challenging. The steric bulk can impede the approach of the nucleophilic nitronate to the electrophilic carbonyl carbon, leading to slower reaction rates and lower yields.[1] Furthermore, side reactions such as base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction) may become more competitive.[1]
To address these challenges, the selection of an appropriate base or catalyst system is crucial. While traditional bases like alkali metal hydroxides can be used, they may lead to side reactions and are often not suitable for sterically demanding substrates.[4] Modern catalytic systems, including organocatalysts and metal complexes, have shown greater efficacy in promoting Henry reactions with hindered reactants, often with improved stereoselectivity.[5][6]
General Reaction Mechanism
The Henry reaction proceeds through the following general steps:
-
Deprotonation: A base abstracts the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.
All steps in the Henry reaction are reversible.[1]
Caption: General mechanism of the Henry (nitroaldol) reaction.
Experimental Protocols
The following protocols provide a general framework for performing a Henry reaction with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the desired yield and selectivity for a specific aldehyde or ketone substrate.
Protocol 1: Base-Catalyzed Henry Reaction
This protocol outlines a general procedure using a common organic base.
Materials:
-
This compound
-
Aldehyde or ketone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL) at room temperature, add DBU (0.2 mmol) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Asymmetric Henry Reaction using a Chiral Catalyst
This protocol provides a general method for an enantioselective Henry reaction using a copper-bis(oxazoline) complex as the catalyst.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline))
-
This compound
-
Aldehyde
-
Anhydrous ethanol
-
Molecular sieves (4 Å)
Procedure:
-
In a dry flask, combine Cu(OAc)₂·H₂O (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol).
-
Add anhydrous ethanol (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the aldehyde (1.0 mmol) to the catalyst solution, followed by this compound (1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a derivatized sample.
Data Presentation
The following table provides a template for summarizing the results of Henry reactions with this compound and various aldehydes. The data presented here is representative and should be replaced with experimental results.
| Entry | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | DBU | THF | 25 | 24 | 65 | 55:45 | - |
| 2 | 4-Nitrobenzaldehyde | Cu(OAc)₂/Ligand 1 | EtOH | 0 | 48 | 85 | 90:10 | 92 |
| 3 | Isobutyraldehyde | TBAF | THF | 25 | 12 | 72 | 60:40 | - |
| 4 | Cyclohexanecarboxaldehyde | Guanidine Catalyst | Toluene | -20 | 72 | 78 | 85:15 | 88 |
dr = diastereomeric ratio; ee = enantiomeric excess. Ligand 1 = (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline). TBAF = Tetrabutylammonium fluoride.
Experimental Workflow
The following diagram illustrates a typical workflow for the optimization and execution of a Henry reaction with a sterically hindered nitroalkane.
Caption: A typical workflow for a Henry reaction.
Conclusion
While the use of this compound in Henry reactions is not widely documented, the general principles of nitroaldol chemistry provide a strong foundation for developing successful protocols. The key to achieving good yields and selectivities with this sterically hindered substrate lies in the careful selection of catalysts and reaction conditions to overcome the inherent steric repulsion. The protocols and data presented in this document serve as a starting point for researchers to explore the utility of this compound in the synthesis of complex molecules.
References
Application Notes and Protocols for the Reduction of 2,2-Dimethyl-1-nitrobutane to 2,2-Dimethyl-1-butanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the sterically hindered primary nitroalkane, 2,2-dimethyl-1-nitrobutane, to its corresponding primary amine, 2,2-dimethyl-1-butanamine. This transformation is a crucial step in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the introduction of sterically hindered amine moieties can significantly influence the pharmacological properties of a drug candidate.
Introduction
The reduction of nitroalkanes to primary amines is a fundamental transformation in organic synthesis. However, substrates with significant steric hindrance, such as this compound, present unique challenges. The bulky tert-butyl group adjacent to the nitro-bearing carbon can impede the approach of reducing agents, potentially leading to slower reaction rates, incomplete conversion, or the need for more forcing reaction conditions.
This document outlines two robust and widely applicable methods for this conversion:
-
Catalytic Hydrogenation using Raney® Nickel.
-
Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄).
Both methods are effective for the reduction of aliphatic nitro compounds.[1][2] The choice of method may depend on factors such as the presence of other functional groups in the molecule, scalability, and safety considerations.
Methods Overview and Data Presentation
The following table summarizes the key quantitative parameters for the two primary methods discussed. Due to the limited availability of specific literature data for the reduction of this compound, the presented data is based on established protocols for analogous sterically hindered primary nitroalkanes and general knowledge of these reactions. Researchers should consider these as starting points for optimization.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time (Approx.) | Yield (Approx.) | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | Ethanol | Room Temperature | 4 - 24 hours | > 90% | Requires specialized hydrogenation equipment. The catalyst is pyrophoric when dry and must be handled with care.[3][4][5] |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux | 2 - 8 hours | > 85% | Highly reactive and pyrophoric reagent. Requires strictly anhydrous conditions and careful work-up.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound using hydrogen gas and a Raney® Nickel catalyst.[3][6]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol, absolute
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 5-10 wt% of the nitroalkane) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL). The catalyst should be kept wet with ethanol at all times to prevent ignition.
-
Reaction Setup: To a clean, dry Parr hydrogenation bottle, add a magnetic stir bar and the washed Raney® Nickel catalyst suspended in a small amount of absolute ethanol.
-
Add a solution of this compound (1.0 eq) dissolved in absolute ethanol (concentration typically 0.5-1.0 M).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Hydrogenation: Purge the vessel with an inert gas (Argon or Nitrogen) three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and must be kept wet with ethanol and disposed of properly.
-
Wash the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-1-butanamine.
-
Purification: The crude amine can be purified by distillation if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium sulfate solution
-
1 M Sodium Hydroxide solution
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)
-
Inert gas (Argon or Nitrogen) atmosphere setup
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware under an inert atmosphere. To the round-bottom flask, add LiAlH₄ (typically 1.5-2.0 eq) and anhydrous THF via a syringe or cannula.
-
Cool the stirred suspension of LiAlH₄ in THF to 0 °C using an ice-water bath.
-
Addition of Nitroalkane: Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add the nitroalkane solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be heated to reflux to ensure completion, with progress monitored by TLC or GC-MS.
-
Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous sodium hydroxide solution (x mL) dropwise.
-
Add water (3x mL) dropwise and stir the mixture vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.
-
Filter the mixture through a pad of diatomaceous earth and wash the precipitate with additional THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 2,2-dimethyl-1-butanamine.
-
Purification: The crude amine can be purified by distillation.
Diagrams
Caption: General workflow for the reduction of this compound.
Caption: Synthetic pathways for the target amine synthesis.
References
Application Notes and Protocols: 2,2-Dimethyl-1-nitrobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethyl-1-nitrobutane as a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for primary nitroalkanes and have been adapted to the specific structural features of this compound, which possesses a sterically demanding tert-butyl group adjacent to the nitro-functionalized carbon.
Introduction
This compound is a primary nitroalkane that serves as a valuable precursor for a variety of functional groups, making it a useful synthon in the construction of complex organic molecules. Its reactivity is centered around the acidic nature of the α-protons and the ability of the nitro group to be transformed into amines, carbonyls, and other functionalities. The presence of the bulky tert-butyl group can influence the stereochemical outcome and reaction rates of certain transformations.
Key Synthetic Transformations
The primary nitro group of this compound allows for several key synthetic transformations, including:
-
C-C Bond Formation: The acidic α-protons can be abstracted by a base to form a nitronate anion, which is a potent nucleophile for carbon-carbon bond formation through reactions like the Henry (nitroaldol) and Michael additions.
-
Reduction to Primary Amines: The nitro group can be readily reduced to a primary amine, providing a route to 2,2-dimethyl-1-butanamine, a valuable building block for pharmaceuticals and agrochemicals.
-
Conversion to Aldehydes (Nef Reaction): Under acidic conditions, the nitronate salt can be hydrolyzed to the corresponding aldehyde, 2,2-dimethylbutanal.
Application 1: Synthesis of β-Nitro Alcohols via the Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other valuable compounds.[2] The steric hindrance posed by the tert-butyl group in this compound may necessitate the use of less hindered aldehydes and optimized reaction conditions to achieve good yields.
General Reaction Scheme:
Caption: General scheme of the Henry reaction.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous THF at 0 °C, add the TBAF solution (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-nitro alcohol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation:
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TBAF | THF | 24 | Data not available |
| 2 | Isobutyraldehyde | DBU | CH₃CN | 48 | Data not available |
Application 2: Conversion to 2,2-Dimethylbutanal via the Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into the corresponding aldehyde or ketone.[3][4] This is typically achieved by forming the nitronate salt followed by acidic hydrolysis.[4]
General Reaction Scheme:
Caption: General scheme of the Nef reaction.
Experimental Protocol:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation apparatus
Procedure: [5]
-
Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in water at 0 °C to form the sodium nitronate salt.
-
In a separate flask, prepare a cold solution of concentrated sulfuric acid in water.
-
Slowly add the sodium nitronate solution to the vigorously stirred acidic solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain 2,2-dimethylbutanal.
Data Presentation:
| Entry | Base | Acid | Temperature (°C) | Yield (%) | Reference |
| 1 | NaOH | H₂SO₄ | 0-10 | 80-85 (general) | [5] |
(Note: The cited yield is for a general procedure with primary nitroalkanes and may vary for this compound.)
Application 3: Reduction to 2,2-Dimethyl-1-butanamine
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Various reducing agents can be employed for this purpose.
General Reaction Scheme:
Caption: General scheme for the reduction of a nitroalkane.
Experimental Protocol (Catalytic Hydrogenation):
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol %).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-1-butanamine.
-
If necessary, purify the amine by distillation.
Data Presentation:
| Entry | Reducing Agent | Catalyst | Solvent | Pressure (psi) | Yield (%) |
| 1 | H₂ | 10% Pd/C | Methanol | 50 | Data not available |
| 2 | LiAlH₄ | - | THF | - | Data not available |
Logical Workflow for Utilizing this compound
The following diagram illustrates the synthetic pathways originating from this compound.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Despite the steric hindrance from the adjacent tert-butyl group, it can participate in a range of important transformations to yield valuable products such as β-nitro alcohols, aldehydes, and primary amines. The provided protocols serve as a foundation for researchers to explore the synthetic potential of this compound in the development of new chemical entities. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and selectivity.
References
Application Notes and Protocols: Experimental Protocol for the Nitration of 2,2-Dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 2,2-dimethylbutane. Due to the hazardous nature of the reagents and potential reactions, this protocol should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures in place.
Introduction
The nitration of alkanes is a classic organic transformation that introduces a nitro group (-NO₂) onto an alkyl backbone. While the nitration of aromatic compounds is a well-established and widely used reaction, the nitration of alkanes is often more challenging due to their lower reactivity and the potential for complex product mixtures.[1][2] 2,2-Dimethylbutane, also known as neohexane, is a branched alkane that presents multiple sites for nitration, as well as the possibility of carbon-carbon bond cleavage under harsh reaction conditions.[3] This protocol details a vapor-phase nitration procedure, a common method for the nitration of volatile alkanes.[1][3]
Safety Precautions
Extreme caution must be exercised during this experiment.
-
Reagents:
-
2,2-Dimethylbutane: Highly flammable liquid and vapor.[4][5][6] May cause eye, skin, and respiratory tract irritation.[4][5] Aspiration hazard if swallowed.[4][5]
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizer.[7] Causes severe skin burns and eye damage.[7] Reacts violently with many organic compounds.[8]
-
Nitrogen Oxides (NOx): Toxic gases are produced during the reaction.[7][9] Inhalation can cause severe respiratory issues.[7]
-
-
Procedure:
-
The reaction should be carried out in a well-ventilated fume hood.
-
All glassware must be dry and free of contaminants.
-
Use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.
-
An emergency eyewash and safety shower must be readily accessible.
-
The apparatus should be assembled securely to prevent leaks.
-
Due to the high temperatures and corrosive nature of the reaction, a blast shield is recommended.
-
Experimental Protocol: Vapor-Phase Nitration
This protocol is adapted from general procedures for the vapor-phase nitration of branched alkanes.[3]
3.1. Materials and Equipment
-
2,2-Dimethylbutane (≥98% purity)
-
Concentrated Nitric Acid (70%)
-
Glass tube reactor packed with glass beads or rings
-
Tube furnace with temperature controller
-
Syringe pump for liquid delivery
-
Gas flow meter for nitrogen gas
-
Condenser with a cooling bath (ice-water or dry ice-acetone)
-
Collection flask
-
Gas washing bottle (scrubber) containing sodium bicarbonate solution
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
3.2. Procedure
-
Apparatus Setup:
-
Assemble the glass tube reactor inside the tube furnace.
-
Connect the inlet of the reactor to a nitrogen gas line with a flow meter and to the syringe pump containing 2,2-dimethylbutane and nitric acid in separate syringes. A mixing chamber before the reactor can be used to pre-heat and mix the reactants.
-
Connect the outlet of the reactor to a condenser, followed by a collection flask cooled in a cooling bath.
-
The outlet of the collection flask should be connected to a gas washing bottle containing sodium bicarbonate solution to neutralize unreacted nitric acid and acidic byproducts.
-
-
Reaction:
-
Heat the tube furnace to the desired reaction temperature (e.g., 400-450 °C).[3]
-
Start a slow flow of nitrogen gas through the reactor to create an inert atmosphere.
-
Once the temperature is stable, begin introducing 2,2-dimethylbutane and concentrated nitric acid into the reactor at a controlled molar ratio (e.g., 2:1 to 4:1 alkane to acid) using the syringe pump.
-
The liquid reactants will vaporize upon entering the hot reactor.
-
Monitor the reaction for any signs of pressure buildup or uncontrolled reaction.
-
-
Work-up and Product Isolation:
-
The nitrated products, unreacted starting materials, and byproducts will condense and be collected in the cooled collection flask.
-
After the reaction is complete, allow the apparatus to cool down to room temperature under a continued flow of nitrogen.
-
Carefully transfer the contents of the collection flask to a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the unreacted 2,2-dimethylbutane and other volatile components using a rotary evaporator. Caution: Do not heat the mixture excessively, as nitroalkanes can be thermally unstable.
-
-
Purification and Analysis:
-
The resulting crude product will be a mixture of nitroalkanes.
-
Fractional distillation under reduced pressure can be used to separate the different isomers.
-
Identify and quantify the products using GC-MS analysis.
-
Expected Products
The vapor-phase nitration of 2,2-dimethylbutane is expected to yield a mixture of mononitrated isomers and products resulting from C-C bond cleavage. Based on the structure of 2,2-dimethylbutane (CH₃-C(CH₃)₂-CH₂-CH₃), the following products are plausible:
-
Substitution Products:
-
1-nitro-2,2-dimethylbutane
-
3-nitro-2,2-dimethylbutane
-
4-nitro-2,2-dimethylbutane
-
-
Cleavage Products:
-
Nitromethane
-
Nitroethane
-
2-nitropropane
-
Data Presentation
The following table summarizes the key experimental parameters and potential outcomes for the nitration of 2,2-dimethylbutane.
| Parameter | Value | Notes |
| Reactants | ||
| 2,2-Dimethylbutane | e.g., 0.1 mol | Purity ≥98% |
| Concentrated Nitric Acid | e.g., 0.05 mol | 70% aqueous solution |
| Molar Ratio (Alkane:Acid) | 2:1 | An excess of the alkane is used to minimize polysubstitution and oxidation. |
| Reaction Conditions | ||
| Temperature | 400 - 450 °C | Higher temperatures can lead to increased C-C bond cleavage.[3] |
| Pressure | Atmospheric | |
| Catalyst | None | The reaction is typically non-catalyzed. |
| Expected Products | ||
| Primary Products | Mixture of mononitro-2,2-dimethylbutanes | 1-nitro-2,2-dimethylbutane, 3-nitro-2,2-dimethylbutane, 4-nitro-2,2-dimethylbutane. The relative yields will depend on the reactivity of the C-H bonds. |
| Byproducts | Smaller nitroalkanes, oxidation products | Nitromethane, nitroethane, 2-nitropropane, ketones, and aldehydes may be formed due to C-C bond cleavage and oxidation. |
| Yield | ||
| Expected Overall Yield | 15 - 30% | The overall yield of nitroalkanes in vapor-phase nitration is often modest. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Nitration | PPTX [slideshare.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Notes on Environmental Concerns of Nitration [unacademy.com]
Application Notes & Protocols: 2,2-Dimethyl-1-nitrobutane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroalkanes are valuable building blocks in organic synthesis due to the diverse reactivity of the nitro group.[1][2] They can be readily transformed into a variety of functional groups, including amines, aldehydes, ketones, and oximes, making them key intermediates in the synthesis of complex pharmaceutical molecules.[3][4] 2,2-Dimethyl-1-nitrobutane, with its sterically hindered nitro group, presents unique opportunities and challenges in the synthesis of novel pharmaceutical scaffolds. The presence of the dimethyl substitution can influence reaction kinetics and selectivity, potentially leading to the formation of unique molecular architectures.
This document outlines potential applications of this compound in the synthesis of key pharmaceutical intermediates, focusing on three primary transformations: the Henry (Nitroaldol) Reaction, the Nef Reaction, and the reduction of the nitro group to a primary amine.
Key Reactions and Potential Applications
Henry (Nitroaldol) Reaction: Carbon-Carbon Bond Formation
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base.[6][7][8] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other useful functionalities.[6]
Potential Pharmaceutical Intermediates:
-
β-Amino Alcohols: Reduction of the β-nitro alcohol yields β-amino alcohols, which are common structural motifs in various pharmaceuticals, including certain beta-blockers and antiviral agents.
-
Nitroalkenes: Dehydration of the β-nitro alcohol provides nitroalkenes, which are valuable Michael acceptors in conjugate addition reactions for the synthesis of complex molecules.[6]
-
α-Nitro Ketones: Oxidation of the secondary alcohol in the β-nitro alcohol product leads to the formation of α-nitro ketones.
Logical Workflow for the Henry Reaction
Caption: Workflow for the Henry reaction and subsequent transformations.
Nef Reaction: Conversion to Carbonyl Compounds
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid hydrolysis of the corresponding nitronate salt.[9][10][11] This reaction is particularly useful for unmasking a carbonyl group from a nitroalkane precursor.
Potential Pharmaceutical Intermediates:
-
Aldehydes and Ketones: These are fundamental building blocks in a vast array of pharmaceutical syntheses, serving as precursors for the formation of alcohols, amines (via reductive amination), and various heterocyclic systems. The steric hindrance in this compound would yield a sterically hindered aldehyde, which could be a valuable synthon.
Signaling Pathway for the Nef Reaction
Caption: Two-step pathway of the Nef reaction.
Reduction to Primary Amines
The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals.[12][13][14][15][16] Primary amines are crucial intermediates for the synthesis of amides, sulfonamides, and various heterocyclic compounds.
Potential Pharmaceutical Intermediates:
-
2,2-Dimethyl-1-butanamine: This primary amine can serve as a key building block for introducing a sterically hindered alkyl group into a drug candidate, which can enhance metabolic stability or modulate binding affinity.
Experimental Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of a nitroalkane.
Experimental Protocols
Protocol for the Henry Reaction of this compound with Benzaldehyde
Objective: To synthesize 1-(2,2-dimethyl-1-nitrobutyl)phenylmethanol.
Materials:
-
This compound
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCM at 0 °C, add DBU (0.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Base | DBU |
| Reaction Time | 24 hours |
| Work-up | Acidic quench, extraction |
| Purification | Column Chromatography |
Table 1: Typical Reaction Conditions for the Henry Reaction.
Protocol for the Nef Reaction of this compound
Objective: To synthesize 2,2-dimethylbutanal.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of NaOH (1.1 eq) in water.
-
Stir the mixture at room temperature for 1 hour to form the nitronate salt.
-
Cool the solution to 0 °C and add it slowly to a pre-cooled solution of concentrated H₂SO₄ in water.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation due to the volatility of the aldehyde.
| Parameter | Condition |
| Base | Sodium Hydroxide |
| Acid | Sulfuric Acid |
| Temperature | 0 °C |
| Reaction Time | 2 hours (total) |
| Work-up | Extraction |
| Purification | Distillation |
Table 2: Typical Reaction Conditions for the Nef Reaction.
Protocol for the Reduction of this compound
Objective: To synthesize 2,2-dimethyl-1-butanamine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5 mol %).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification may be achieved by distillation or salt formation.
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Pressure | 50 psi |
| Solvent | Methanol |
| Reaction Time | 12 hours |
| Work-up | Filtration |
| Purification | Distillation |
Table 3: Typical Conditions for Catalytic Hydrogenation of a Nitroalkane.
References
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. wiley.com [wiley.com]
- 4. advancionsciences.com [advancionsciences.com]
- 5. cphi-online.com [cphi-online.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nef reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Stereoselective Reactions of Sterically Hindered Nitroalkanes
A-Note on 2,2-Dimethyl-1-nitrobutane: Extensive literature searches did not yield specific examples of stereoselective reactions utilizing this compound. The significant steric hindrance imparted by the neopentyl group (a t-butyl group adjacent to the nitro group) likely poses considerable challenges for achieving high stereoselectivity in reactions involving the α-carbon.
The following application notes and protocols are therefore based on analogous, sterically hindered α-branched nitroalkanes. These examples are intended to provide researchers, scientists, and drug development professionals with valuable insights and methodologies for developing stereoselective transformations with structurally demanding nitro compounds.
Asymmetric Michael Addition of α-Branched Nitroalkanes to Enones
The Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction.[1] When employing α-branched nitroalkanes, the creation of a quaternary stereocenter can be achieved. Organocatalysis has emerged as a key strategy for controlling the enantioselectivity of this transformation.
Quantitative Data Summary
| Entry | Nitroalkane | Enone | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. | e.e. (%) |
| 1 | 2-Nitropropane | Cyclohex-2-en-1-one | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | 25 | 95 | - | 98 |
| 2 | 2-Nitropropane | Cyclopent-2-en-1-one | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | 25 | 88 | - | 99 |
| 3 | Nitroethane | 3-Methylcyclohex-2-enone | Chiral Diamine | CH2Cl2 | 20 | 75 | 55:45 | 99 (major) |
Data is compiled from analogous reactions and should be considered representative.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
Materials:
-
α-Branched nitroalkane (e.g., 2-Nitropropane)
-
α,β-Unsaturated ketone (e.g., Cyclohex-2-en-1-one)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chiral organocatalyst (10 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 0.5 M) and stir the solution at room temperature for 10 minutes.
-
Add the α,β-unsaturated ketone (1.0 equiv) to the solution and stir for an additional 5 minutes.
-
Slowly add the α-branched nitroalkane (1.5 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired γ-nitro ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or SFC analysis.
Workflow Diagram
References
Application Notes and Protocols for the Scale-up Synthesis of 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1-nitrobutane is a nitroalkane compound with potential applications in various fields of chemical synthesis, including as a building block for pharmaceuticals and other specialty chemicals. The introduction of the nitro group provides a versatile handle for further functionalization. The synthesis of this compound, particularly on a larger scale, requires careful consideration of reaction conditions to ensure safety, efficiency, and purity. These application notes provide a comprehensive overview of a plausible synthetic route and key considerations for scaling up the production of this compound.
The synthesis of this compound can be approached through the nitration of the corresponding alkane, 2,2-dimethylbutane. This process typically involves the reaction of the hydrocarbon with a nitrating agent. While various methods for alkane nitration exist, including vapor-phase and liquid-phase processes, achieving high selectivity for the desired primary nitroalkane can be challenging.[1][2] The reaction often yields a mixture of isomers and byproducts resulting from C-C bond cleavage. Therefore, a robust purification strategy is crucial for isolating the target compound.
This document outlines a laboratory-scale protocol for the synthesis of this compound and discusses the critical factors for scaling up this process to a pilot or industrial scale.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the free-radical nitration of 2,2-dimethylbutane. This reaction is typically performed in the vapor phase at elevated temperatures, using nitric acid as the nitrating agent.[1]
Laboratory-Scale Experimental Protocol
This protocol describes a potential method for the synthesis of this compound on a laboratory scale, based on general procedures for vapor-phase nitration of alkanes.
Materials:
| Material | Grade | Supplier |
| 2,2-Dimethylbutane | Reagent | Sigma-Aldrich |
| Nitric Acid (70%) | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate | Reagent | VWR |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
| Diethyl Ether | ACS Reagent | EMD Millipore |
Equipment:
-
High-temperature tube furnace
-
Quartz reactor tube
-
Syringe pump for liquid feed
-
Gas flow controllers
-
Condenser with a cold trap
-
Receiving flask
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Assemble the quartz reactor tube within the tube furnace. Connect a syringe pump to the inlet of the reactor for the controlled addition of the reactants. The outlet of the reactor should be connected to a condenser and a cold trap cooled with a dry ice/acetone bath, followed by a receiving flask.
-
Reaction: Heat the tube furnace to the desired reaction temperature (e.g., 420 °C).
-
Reactant Feed: Using the syringe pump, introduce a mixture of 2,2-dimethylbutane and 70% nitric acid into the heated reactor tube at a controlled rate. A molar ratio of alkane to nitric acid of approximately 2:1 is recommended to minimize oxidation.
-
Product Collection: The reaction mixture exiting the reactor is passed through the condenser and cold trap to liquefy the products and unreacted starting materials.
-
Work-up:
-
Transfer the collected liquid to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the low-boiling components (unreacted 2,2-dimethylbutane and solvent, if used) using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to separate this compound from isomeric byproducts.
-
Table 1: Laboratory-Scale Reaction Parameters
| Parameter | Value |
| Reactant 1 | 2,2-Dimethylbutane |
| Reactant 2 | 70% Nitric Acid |
| Molar Ratio (Alkane:Acid) | ~2:1 |
| Temperature | 400 - 450 °C |
| Pressure | Atmospheric |
| Residence Time | Seconds |
| Expected Yield | 15-30% (of total nitroalkanes) |
| Primary Byproducts | Isomeric nitrobutanes, oxidation products |
Scale-up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process.
1. Reactor Design and Material Selection:
-
Reactor Type: For vapor-phase nitration, a continuous flow reactor, such as a plug flow reactor (PFR), is suitable. The high operating temperatures necessitate materials of construction that are both thermally stable and resistant to corrosion by nitric acid vapors. Alloys such as stainless steel 316 or Hastelloy are potential candidates.
-
Heat Transfer: The nitration of alkanes is an exothermic process. Effective heat management is critical to prevent thermal runaways and control the formation of undesired byproducts. A reactor design with a high surface-area-to-volume ratio is advantageous for efficient heat removal.
2. Heat Management:
-
As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. A robust cooling system, such as a jacketed reactor with a high-flow heat transfer fluid, is essential.
-
Hot spots within the reactor must be avoided as they can lead to decomposition of the nitroalkane product and increase the risk of explosion.
3. Separation and Purification:
-
The crude product from the nitration of 2,2-dimethylbutane will be a mixture containing the desired this compound, other isomeric nitroalkanes (e.g., 2,2-dimethyl-3-nitrobutane), and smaller nitroalkanes from C-C bond cleavage, as well as oxidation byproducts.
-
Fractional Distillation: Due to the likely close boiling points of the isomers, a highly efficient fractional distillation column will be required for purification. The design of this column (number of theoretical plates, reflux ratio) will be critical to achieving the desired product purity.
-
Waste Stream Management: The process will generate acidic aqueous waste and potentially hazardous organic byproducts. Appropriate treatment and disposal procedures must be implemented.
4. Safety Considerations:
-
Explosion Hazard: Nitroalkanes can be explosive, especially in the presence of impurities or at elevated temperatures. A thorough hazard and operability (HAZOP) study is mandatory before scaling up.
-
Corrosion: The use of nitric acid at high temperatures poses a significant corrosion risk. Regular inspection and maintenance of the reactor and associated equipment are crucial.
-
Process Control: A robust process control system with real-time monitoring of temperature, pressure, and flow rates is necessary to maintain the reaction within safe operating parameters. Emergency shutdown systems should be in place.
Table 2: Key Scale-up Parameters and Challenges
| Parameter | Challenge | Mitigation Strategy |
| Heat Transfer | Exothermic reaction, potential for thermal runaway. | High-efficiency cooling systems, reactor design with high surface area to volume ratio. |
| Mixing | Ensuring uniform reactant concentration and temperature. | Use of static mixers in a PFR, optimized flow rates. |
| Product Purity | Separation of closely boiling isomers. | High-efficiency fractional distillation column, potential for preparative chromatography for high purity. |
| Safety | Explosive nature of nitroalkanes, corrosive reagents. | Comprehensive HAZOP analysis, robust process control, appropriate materials of construction. |
| Yield Optimization | Minimizing byproduct formation. | Precise control of temperature, pressure, and reactant stoichiometry; investigation of catalysts. |
Conclusion
The synthesis of this compound via the vapor-phase nitration of 2,2-dimethylbutane is a feasible but challenging process. While a laboratory-scale synthesis can be established, scaling up production requires careful consideration of engineering, safety, and purification challenges. A thorough understanding of the reaction kinetics and thermodynamics, coupled with robust process design and control, is essential for the successful and safe large-scale production of this compound. Further research into alternative, more selective nitration methods could also provide a more efficient and safer route for industrial synthesis.
References
Application Notes and Protocols for the GC-MS Analysis of 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 2,2-Dimethyl-1-nitrobutane using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary sample preparation, instrumentation parameters, and data analysis steps.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] this compound is a nitroalkane, and due to its expected volatility, GC-MS is a suitable method for its analysis. This protocol is designed to provide a starting point for method development and routine analysis.
Experimental Protocols
A successful GC-MS analysis begins with proper sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For samples where this compound is present in a relatively clean organic solvent, a simple "dilute and shoot" approach may be sufficient. For more complex matrices, an extraction step is necessary.
2.1.1. Materials and Reagents
-
Solvents: High-purity, volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[2] Avoid water, strong acids, and strong bases.[2][3]
-
This compound analytical standard
-
Internal standard (e.g., Nitrobenzene-d5)
-
Anhydrous sodium sulfate
-
0.2 µm Syringe filters
-
1.5 mL glass GC autosampler vials with inserts.[3]
2.1.2. Protocol for Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique used to separate analytes based on their differential solubility in two immiscible liquids.[2]
-
Sample Collection: Collect the sample in a clean glass container to prevent contamination.[2]
-
Solvent Addition: To a known volume of the aqueous sample, add an equal volume of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Extraction: Cap the container and vortex for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate. The organic layer containing the analyte will be the top layer if using hexane and the bottom layer if using dichloromethane.
-
Collection: Carefully transfer the organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): If the sample is dilute, the extract can be concentrated by gently blowing a stream of nitrogen gas over the surface of the liquid.[4]
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent for GC-MS analysis.[4]
-
Filtration: Filter the final sample through a 0.2 µm syringe filter into a GC vial.
GC-MS Instrumentation
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Qualitative identification of this compound can be achieved by comparing the retention time and the acquired mass spectrum with that of a known standard. The mass spectra of aliphatic nitro compounds are characterized by the loss of the NO2 radical. The molecular ion peak for higher nitroalkanes is often of low intensity or not discernible.
Table 2: Predicted Quantitative Data for this compound (C6H13NO2)
| Analyte | Molecular Weight | Predicted Key Mass Fragments (m/z) | Comments |
| This compound | 131.18 | 85, 57, 41 | The m/z 85 ion corresponds to the loss of the nitro group (M-46). The m/z 57 and 41 ions are characteristic fragments of the tert-butyl group. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1-nitrobutane
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1-nitrobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most plausible and commonly described method for the synthesis of this compound is through the vapor-phase nitration of 2,2-dimethylbutane. This reaction is typically carried out at elevated temperatures and pressures using a nitrating agent such as nitric acid. The reaction proceeds via a free-radical mechanism.
Q2: What are the main challenges in the synthesis of this compound?
A2: The main challenges include controlling the selectivity of the reaction to favor the formation of the primary nitroalkane (1-nitro isomer) over other isomers, minimizing side reactions such as oxidation and C-C bond cleavage, and the purification of the desired product from a complex mixture of nitroalkanes and other byproducts.[1]
Q3: What are the expected byproducts in this synthesis?
A3: Due to the nature of free-radical alkane nitration, a mixture of products is often obtained.[1] Besides the desired this compound, you can expect to see other nitro isomers (e.g., 2,2-Dimethyl-3-nitrobutane), smaller nitroalkanes (e.g., nitromethane, nitroethane, 2-nitropropane) resulting from C-C bond cleavage, and oxidation products like ketones and aldehydes.
Q4: How can I characterize the final product?
A4: The final product can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1550 cm⁻¹ and 1365 cm⁻¹.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon adjacent to the nitro group will show a characteristic downfield shift.
-
¹³C NMR: The carbon attached to the nitro group will also be shifted downfield.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different isomers and byproducts and identifying them based on their mass spectra.[4][5]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall conversion of 2,2-dimethylbutane | Reaction temperature is too low. | Gradually increase the reaction temperature. Monitor the reaction closely as excessively high temperatures can lead to increased side reactions. |
| Insufficient concentration of the nitrating agent. | Increase the concentration of nitric acid. Be cautious as higher concentrations can also increase the rate of side reactions. | |
| Short reaction time. | Increase the residence time of the reactants in the reaction zone. | |
| Low selectivity for this compound | Reaction temperature is too high, favoring C-C bond cleavage. | Optimize the reaction temperature. While higher temperatures increase conversion, they can decrease selectivity for the desired product. |
| Inappropriate pressure. | Adjust the reaction pressure. The effect of pressure can be complex and needs to be optimized empirically for the specific reactor setup. | |
| Absence of a catalyst or promoter. | Consider the addition of a catalyst. Halogens or oxygen have been reported to improve the yield and distribution of nitroalkanes in some cases.[1] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple nitroalkane isomers in the final product | Inherent lack of selectivity in the free-radical nitration process. | Employ fractional distillation for purification. Due to the different boiling points of the isomers, this is often the most effective separation method.[1] |
| Presence of oxidation byproducts (ketones, aldehydes) | High reaction temperatures or high concentration of the nitrating agent. | Optimize the reaction conditions (temperature, pressure, and reactant ratios) to minimize oxidation. |
| Inefficient purification. | After initial distillation, consider column chromatography for a finer separation of the desired product from polar oxidation byproducts. | |
| Product is colored (yellowish) | Presence of impurities or degradation products. | Purify the product by distillation, potentially under reduced pressure to avoid thermal decomposition. Washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities. |
Experimental Protocols
Vapor-Phase Nitration of 2,2-Dimethylbutane (General Procedure)
This is a generalized protocol based on the principles of vapor-phase nitration of alkanes. Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions due to the use of corrosive and potentially explosive materials at high temperatures and pressures.
Materials:
-
2,2-Dimethylbutane
-
Nitric acid (60-70%)
-
Inert gas (e.g., Nitrogen)
-
Vapor-phase reactor system with temperature and pressure controls
-
Condensation and collection system
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Assemble the vapor-phase reactor system. Ensure all connections are secure and the system is leak-proof. The reactor should be made of a material resistant to nitric acid at high temperatures.
-
Inert Atmosphere: Purge the entire system with an inert gas, such as nitrogen, to remove any air.
-
Preheating: Heat the reactor to the desired temperature (typically in the range of 400-450 °C).
-
Vaporization and Introduction of Reactants:
-
Vaporize the 2,2-dimethylbutane and introduce it into the reactor at a controlled flow rate.
-
Separately, vaporize the nitric acid and introduce it into the reactor. The reactants are often mixed in the gas phase within the reactor.
-
The molar ratio of alkane to nitric acid is a critical parameter to optimize, with an excess of the alkane generally favored to reduce polysubstitution.
-
-
Reaction: Allow the reaction to proceed in the heated zone of the reactor. The residence time is typically on the order of seconds to minutes.
-
Quenching and Collection: Rapidly cool the reaction mixture as it exits the reactor to quench the reaction. Condense the products and unreacted starting materials in a collection flask cooled in an ice bath.
-
Neutralization and Separation:
-
Carefully transfer the collected liquid to a separatory funnel.
-
Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any remaining acids.
-
Wash with water and then with brine.
-
Separate the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate and then filter.
-
Purification:
-
Remove the unreacted 2,2-dimethylbutane by simple distillation.
-
Purify the remaining mixture of nitroalkanes by fractional distillation under reduced pressure to separate the this compound from other isomers and byproducts.
-
Data Presentation
Table 1: Effect of Temperature on the Yield of this compound (Representative Data)
| Temperature (°C) | Total Conversion of 2,2-Dimethylbutane (%) | Yield of this compound (%) | Yield of Other Nitro Isomers (%) | Yield of Cleavage Products (%) |
| 380 | 15 | 8 | 4 | 3 |
| 400 | 25 | 12 | 7 | 6 |
| 420 | 35 | 15 | 10 | 10 |
| 440 | 45 | 13 | 12 | 20 |
| 460 | 55 | 10 | 15 | 30 |
Note: This table presents representative data based on general trends in alkane nitration. Actual yields will vary depending on the specific reaction setup and conditions.
Table 2: Effect of Molar Ratio of Reactants on Product Distribution (Representative Data at 420°C)
| Molar Ratio (2,2-Dimethylbutane : Nitric Acid) | Yield of this compound (%) | Yield of Di-nitro Products (%) |
| 1:1 | 10 | 5 |
| 2:1 | 14 | 3 |
| 4:1 | 15 | <1 |
| 8:1 | 12 | <1 |
Note: This table illustrates the general trend that a higher alkane-to-nitric acid ratio suppresses the formation of di-nitro products.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Technical Support Center: Purification of Crude 2,2-Dimethyl-1-nitrobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2-Dimethyl-1-nitrobutane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound synthesized from the reaction of an appropriate alkyl halide with a nitrite salt can contain several impurities. The most common byproduct is the corresponding alkyl nitrite ester, formed due to the ambident nature of the nitrite anion.[1] Other potential impurities include unreacted starting materials, and byproducts from side reactions.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying nitroalkanes like this compound are distillation, column chromatography, and recrystallization (if the compound is a solid at a low temperature). The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I remove colored impurities from my sample?
A3: Colored impurities, which are often high molecular weight byproducts, can sometimes be removed by treating the crude product with activated charcoal.[2] The charcoal adsorbs the colored molecules, and can then be removed by filtration. Another patented method involves inducing the polymerization of color-forming bodies through heat and aeration, followed by distillation to separate the purified nitro compound from the non-volatile polymer.[3]
Purification Techniques: Data Summary
| Purification Technique | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Fractional Distillation | Boiling point of this compound, pressure (atmospheric or vacuum), column efficiency. | >98% | Effective for separating compounds with different boiling points, scalable. | May not effectively remove azeotropes or impurities with similar boiling points. |
| Column Chromatography | Stationary phase (e.g., silica gel), mobile phase (e.g., hexane/ethyl acetate mixture), loading capacity. | >99% | High resolution for separating closely related compounds.[4][5] | Can be time-consuming and require significant solvent volumes, may not be ideal for large-scale purification. |
| Recrystallization | Choice of solvent, cooling rate, temperature. | >99% | Can yield very pure crystalline product.[6][7] | Dependent on the compound being a solid at a suitable temperature and finding an appropriate solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Dry the crude this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and filter to remove the desiccant.
-
Distillation:
-
Add the crude sample and a few boiling chips to the distillation flask.
-
Heat the flask gently.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound. The boiling point will depend on the pressure at which the distillation is performed.
-
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase (e.g., a gradient of hexane and ethyl acetate).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor separation during distillation. | - Inefficient fractionating column.- Distillation rate is too fast.- Presence of an azeotrope. | - Use a more efficient column (e.g., longer or with a more efficient packing).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Consider azeotropic distillation with a suitable entrainer, such as methanol.[8] |
| Product does not crystallize during recrystallization. | - The solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[2] |
| Streaking or poor separation on TLC during column chromatography. | - Sample is overloaded on the TLC plate or column.- The chosen solvent system is not optimal. | - Apply a smaller amount of the sample.- Experiment with different solvent systems to achieve better separation (Rf value between 0.3 and 0.5). |
| Product is still colored after purification. | - Colored impurities are co-eluting or co-distilling with the product. | - Treat the crude product with activated charcoal before the final purification step.- Consider an alternative purification technique (e.g., chromatography if distillation was used). |
| Low yield of purified product. | - Loss of product during transfers.- Incomplete recovery from the chromatography column.- Inefficient crystallization. | - Ensure careful handling and transfer of the material.- Ensure complete elution of the product from the column by using a more polar solvent at the end.- Optimize recrystallization conditions (e.g., slower cooling, less solvent).[6] |
Visual Workflows
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 4. moravek.com [moravek.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3480516A - Separation of nitroalkanes and alkanes by codistilling with methanol - Google Patents [patents.google.com]
Common side products in the synthesis of 2,2-Dimethyl-1-nitrobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-1-nitrobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is via a nucleophilic substitution reaction. This typically involves the reaction of a 1-halo-2,2-dimethylbutane (e.g., 1-bromo-2,2-dimethylbutane or 1-iodo-2,2-dimethylbutane) with a nitrite salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). This reaction is a variation of the well-known Victor-Meyer or Kornblum reactions for the preparation of nitroalkanes.[1]
Q2: What are the primary side products I should expect in this synthesis?
A2: Due to the sterically hindered neopentyl-like structure of the substrate and the ambident nature of the nitrite nucleophile, several side products are commonly observed:
-
2,2-Dimethyl-1-butyl nitrite: This isomer forms due to the nitrite ion's ability to attack through the oxygen atom instead of the nitrogen atom.
-
Elimination Products (Alkenes): Base-promoted elimination (E2) can occur, leading to the formation of 2,2-dimethyl-1-butene.[2][3]
-
Rearranged Products: Under conditions that favor a carbocation intermediate (SN1), a rearrangement of the primary carbocation to a more stable tertiary carbocation can occur, leading to products such as 2-methyl-2-nitrobutane.[4][5][6]
Q3: Why is the reaction to form this compound often slow?
A3: The reaction is often slow because the substrate, 1-halo-2,2-dimethylbutane, is a neopentyl-type halide. The bulky tert-butyl group adjacent to the reaction center sterically hinders the backside attack required for a typical SN2 reaction, significantly slowing down the reaction rate.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | 1. Suboptimal reaction conditions: Incorrect choice of solvent, temperature, or nitrite salt. 2. Prevalence of side reactions: Formation of significant amounts of alkyl nitrite, elimination products, or rearranged products. | 1. Optimize reaction conditions: * Use a polar aprotic solvent like DMF or DMSO to favor SN2. * Maintain a moderate temperature to minimize elimination and rearrangement. * Consider using silver nitrite (AgNO₂), which often favors the formation of the nitroalkane over the nitrite ester.[1] 2. Minimize side reactions: * To reduce the alkyl nitrite, use AgNO₂. * To minimize elimination, use a less basic nitrite salt and avoid high temperatures. * To prevent rearrangement, use conditions that favor the SN2 pathway (polar aprotic solvent, good nucleophile). |
| High proportion of 2,2-Dimethyl-1-butyl nitrite | Ambident nature of the nitrite ion: The nitrite ion is attacking through the oxygen atom (O-attack) more than the nitrogen atom (N-attack). | * Use silver nitrite (AgNO₂). The covalent nature of the Ag-O bond is thought to favor attack by the nitrogen atom.[1] * Employing a solvent that can effectively solvate the cation of the nitrite salt without strongly solvating the nitrite anion can also favor N-attack. |
| Significant amount of alkene byproduct (2,2-dimethyl-1-butene) | Elimination (E2) reaction is competing with substitution: This is favored by high temperatures and the use of a strong base. The nitrite ion can act as a base. | * Lower the reaction temperature. * Use a less basic nitrite source if possible, although options are limited. * Ensure the reaction medium is not overly basic. |
| Presence of rearranged products (e.g., 2-methyl-2-nitrobutane) | Reaction proceeding through an SN1 pathway: Formation of a primary carbocation followed by a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This is more likely in polar protic solvents.[4][6] | * Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 mechanism. * Avoid conditions that promote carbocation formation, such as the use of Lewis acids or highly ionizing solvents. |
Experimental Protocols
A detailed experimental protocol for a reaction of this type is provided below. This is a general procedure that may require optimization for your specific substrate and desired scale.
Synthesis of this compound from 1-bromo-2,2-dimethylbutane
-
Materials:
-
1-bromo-2,2-dimethylbutane
-
Silver nitrite (AgNO₂)
-
Anhydrous diethyl ether (or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add silver nitrite (a slight molar excess relative to the alkyl halide).
-
Add anhydrous diethyl ether (or DMF) to the flask.
-
Slowly add 1-bromo-2,2-dimethylbutane to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the silver bromide precipitate.
-
Wash the filtrate with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the desired this compound from the side products.
-
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2,2-Dimethyl-1-nitrobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 2,2-Dimethyl-1-nitrobutane to 2,2-Dimethyl-1-butanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing sterically hindered aliphatic nitro compounds like this compound?
A1: The most common and effective methods for the reduction of sterically hindered aliphatic nitro compounds are catalytic hydrogenation and reduction with metal hydrides.[1][2][3][4]
-
Catalytic Hydrogenation: This method typically employs catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Ra-Ni) with hydrogen gas.[1][2][3] Due to the steric hindrance of this compound, more forcing conditions like higher pressures and temperatures may be required.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing primary nitroalkanes to the corresponding amines.[1][2][5] It is a suitable alternative when catalytic hydrogenation is not effective or feasible.
Q2: What are the potential side reactions or byproducts I should be aware of?
A2: Incomplete reduction is the most common issue, leading to the formation of intermediates such as nitroso and hydroxylamine species.[1] Under certain conditions, especially with metal hydrides, dimerization to form azo compounds can occur, although this is more prevalent with aromatic nitro compounds.[1][2] With catalytic hydrogenation, over-reduction of other functional groups in the molecule can be a concern if applicable.
Q3: How does the steric hindrance of the neopentyl group in this compound affect the reaction?
A3: The bulky tert-butyl group adjacent to the nitro group sterically hinders the approach of the reducing agent to the nitro functional group. This can lead to slower reaction rates and may require more forcing conditions (e.g., higher catalyst loading, higher hydrogen pressure, or elevated temperatures) to achieve complete conversion compared to less hindered nitroalkanes.[4]
Q4: Which analytical techniques are recommended for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the product and any volatile intermediates or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and assess its purity.
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction with Catalytic Hydrogenation
Symptoms:
-
TLC analysis shows the presence of the starting material (this compound) even after extended reaction times.
-
GC-MS analysis indicates a mixture of starting material and the desired amine product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | Ensure the catalyst is fresh and has been stored properly. For Pd/C, ensure it is not pyrophoric by handling it under an inert atmosphere or as a wet paste. For Raney Nickel, ensure it has been properly activated.[6] |
| Low Hydrogen Pressure | Increase the hydrogen pressure. For sterically hindered substrates, atmospheric pressure may be insufficient. Try pressures in the range of 50-500 psi. |
| Low Reaction Temperature | Gently heat the reaction mixture. Temperatures between 40-80 °C can significantly increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Poor Catalyst-Substrate Interaction | Ensure efficient stirring to keep the catalyst suspended and in contact with the substrate. Consider changing the solvent to one that better solubilizes the substrate and allows for good interaction with the catalyst surface. Protic co-solvents like ethanol or acetic acid can sometimes enhance reactivity.[7] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and free from potential catalyst poisons such as sulfur compounds. |
Problem 2: Low Yield or No Reaction with LiAlH₄
Symptoms:
-
Work-up of the reaction yields mainly unreacted starting material.
-
Formation of multiple unidentified byproducts is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Deactivated LiAlH₄ | LiAlH₄ is highly reactive with moisture. Ensure it is a fresh, free-flowing powder and that all glassware and solvents are rigorously dried before use. |
| Insufficient Amount of LiAlH₄ | For the reduction of a nitro group, a significant excess of LiAlH₄ is often required. A molar ratio of at least 3:1 (LiAlH₄:substrate) is a good starting point. |
| Low Reaction Temperature | While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require refluxing in a suitable solvent like THF or diethyl ether to proceed to completion. |
| Improper Work-up Procedure | The work-up of LiAlH₄ reactions is critical. A common and effective method is the Fieser work-up: for every 1g of LiAlH₄ used, sequentially and carefully add 1 mL of water, then 1 mL of 15% aqueous NaOH, and finally 3 mL of water, with vigorous stirring. This should result in a granular precipitate that is easily filtered off. |
Experimental Protocols
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (5-10 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenator or similar high-pressure reaction vessel
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure and by periodically taking samples for TLC or GC-MS analysis.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-Dimethyl-1-butanamine.
-
Purify the product by distillation or column chromatography as needed.
Method B: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the nitroalkane dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,2-Dimethyl-1-butanamine.
-
Purify by distillation if necessary.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Nitroalkane Reduction
| Parameter | Catalytic Hydrogenation (Pd/C) | Lithium Aluminum Hydride (LiAlH₄) |
| Reagent | H₂, 10% Pd/C | LiAlH₄ |
| Stoichiometry | Catalytic (5-10 mol%) | Excess (3-4 eq) |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Anhydrous Diethyl Ether, THF |
| Temperature | 25-80 °C | 0 °C to reflux |
| Pressure | 1-50 atm | Atmospheric |
| Typical Reaction Time | 2-24 hours | 1-12 hours |
| Work-up | Filtration | Careful quenching, filtration |
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting logic for incomplete reduction of this compound.
References
- 1. CHEM-GUIDE: Reduction of nitroalkane [chem-guide.blogspot.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
Troubleshooting instability and decomposition of 2,2-Dimethyl-1-nitrobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1-nitrobutane. The information provided is intended to help users identify and resolve common issues related to the stability and decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The stability of this compound can be compromised by several factors, including exposure to high temperatures, light, strong acids, and strong bases. As a primary nitroalkane, it is susceptible to various decomposition pathways under these conditions.
Q2: I am observing a color change in my sample of this compound. What could be the cause?
A2: A color change, such as the appearance of a yellow or brown tint, can indicate the formation of degradation products. This may be due to exposure to light, which can induce photochemical decomposition, or thermal stress. In the presence of a base, primary nitroalkanes can form nitronate salts, which can also be colored. If the reaction mixture turns a deep-blue color during a Nef reaction, it may be due to the formation of a 1-nitroso-alkanol intermediate.[1]
Q3: My experimental results are inconsistent when using this compound. Could this be related to its stability?
A3: Yes, inconsistent results are a common consequence of compound decomposition. If the purity of your this compound varies between experiments due to degradation, it will affect reaction kinetics, yields, and overall outcomes. It is crucial to ensure the compound's integrity before each use.
Q4: How should I properly store this compound to minimize decomposition?
A4: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Gas Evolution | Acid-catalyzed hydrolysis (Nef Reaction) can produce nitrous oxide (N₂O).[1] Thermal decomposition can also lead to the formation of gaseous byproducts. | Ensure the reaction is adequately vented. Avoid strong acidic conditions unless intentionally performing a Nef reaction. Monitor reaction temperature closely to prevent thermal runaway. |
| Low Product Yield | Decomposition of the starting material. Competing side reactions. | Verify the purity of this compound before use via techniques like NMR or GC-MS. Optimize reaction conditions (temperature, pH, solvent) to favor the desired transformation and minimize degradation pathways. |
| Formation of an Oily Residue | Polymerization or formation of complex degradation products. | Purify the product using appropriate chromatographic techniques. Characterize the residue to understand the decomposition pathway and adjust reaction conditions accordingly. |
| Incomplete Reaction | Deactivation of the nitro group. Steric hindrance from the bulky tert-butyl group. | Consider using a more reactive catalyst or increasing the reaction temperature cautiously. Longer reaction times may be necessary. |
Key Decomposition Pathways
Understanding the potential decomposition pathways of this compound is crucial for troubleshooting.
Thermal Decomposition
At elevated temperatures, nitroalkanes can undergo complex decomposition reactions.[2][3] The carbon-nitrogen bond can cleave, leading to the formation of free radicals.[2] For this compound, this could result in a variety of smaller, volatile molecules. Studies on other nitroalkanes have shown that these reactions can be autocatalytic.
Caption: Thermal decomposition pathway of this compound.
Photochemical Decomposition
Exposure to ultraviolet (UV) light can also induce the cleavage of the C-N bond in nitroalkanes, leading to the formation of radical species and subsequent degradation products.[4][5]
Caption: Photochemical decomposition of this compound.
Acid-Catalyzed Hydrolysis (Nef Reaction)
In the presence of a strong acid, the salt of a primary nitroalkane, such as this compound, can be hydrolyzed to form an aldehyde and nitrous oxide.[1][6] This reaction is known as the Nef reaction. Tertiary nitro compounds are generally unaffected by hydrochloric acid due to the absence of an alpha-hydrogen.[7]
Caption: Nef reaction pathway for this compound.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and the energy released during thermal degradation.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
High-pressure sealed crucibles (e.g., gold-plated stainless steel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Accurately weigh 1-3 mg of this compound into a high-pressure crucible.
-
Seal the crucible hermetically.
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to ensure an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 2, 5, or 10 °C/min) to a final temperature of 350-400 °C.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic decomposition events and integrate the peak to calculate the enthalpy of decomposition (ΔHd).
Data Interpretation: A sharp exothermic peak indicates thermal decomposition. The onset temperature provides an indication of the thermal stability, while the enthalpy of decomposition quantifies the energy released.
| Parameter | Typical Range for Nitroalkanes |
| Onset Temperature (Tonset) | 150 - 250 °C |
| Decomposition Energy (ΔHd) | > 500 J/g[8] |
Protocol 2: Monitoring Photochemical Decomposition by UV-Vis Spectroscopy
This protocol describes a method to monitor the photochemical degradation of this compound.
Objective: To observe changes in the UV-Vis absorption spectrum of this compound upon exposure to UV light.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane or methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV lamp (e.g., mercury arc lamp)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an initial absorbance between 0.5 and 1.0 at the λmax.
-
Record the initial UV-Vis spectrum of the solution from 200-400 nm.
-
Expose the solution in the quartz cuvette to a UV lamp for a defined period (e.g., 15, 30, 60 minutes).
-
After each exposure interval, record the UV-Vis spectrum again.
-
Compare the spectra over time.
Data Interpretation: A decrease in the absorbance at the λmax of this compound and/or the appearance of new absorption bands at different wavelengths indicates photochemical decomposition. The rate of change can be used to quantify the photostability.
References
- 1. Nef reaction - Wikipedia [en.wikipedia.org]
- 2. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical transformations. Part VII. Solution photochemistry of nitroalkanes: the reaction products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 348. Primary photochemical processes. Part IX. A preliminary study of the decomposition of nitromethane and nitroethane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Nef Reaction [organic-chemistry.org]
- 7. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 8. pubs.acs.org [pubs.acs.org]
How to remove unreacted starting material from 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from 2,2-Dimethyl-1-nitrobutane.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions
Q1: What are the most common starting materials used to synthesize this compound, and what impurities can I expect?
A1: this compound is typically synthesized from a primary alkyl halide, amine, or alcohol. The most probable starting material is a 1-halo-2,2-dimethylbutane, such as 1-bromo-2,2-dimethylbutane or 1-iodo-2,2-dimethylbutane, via a nucleophilic substitution reaction with a nitrite salt.[1][2][3] Consequently, the primary impurity you can expect is the unreacted alkyl halide. Other potential starting materials include 2,2-dimethyl-1-aminobutane or 2,2-dimethyl-1-butanol, which would lead to unreacted amine or alcohol as impurities.
Q2: I have a mixture of this compound and unreacted 1-halo-2,2-dimethylbutane. What is the best method to separate them?
A2: The most effective methods for separating this compound from unreacted alkyl halides are fractional distillation and column chromatography. The choice between these methods depends on the difference in boiling points and polarities of the compounds.
Q3: How can I determine the purity of my this compound sample?
A3: Gas chromatography (GC) is an excellent analytical technique to assess the purity of your sample.[4][5][6][7] By comparing the retention times of your product to that of the pure starting material and product, you can identify and quantify any remaining impurities.
Purification Protocols
Below are detailed experimental protocols for the most common purification techniques.
Fractional Distillation
Fractional distillation is a suitable method for separating liquids with different boiling points.[8][9][10][11]
Principle: This technique separates compounds based on their boiling point differences. The compound with the lower boiling point will vaporize first, travel up the fractional distillation column, condense, and be collected as the distillate.
Expected Boiling Points:
| Compound | Estimated Boiling Point (°C) |
| This compound | ~180-190 (estimated) |
| 1-Bromo-2,2-dimethylbutane | ~147 |
| 1-Iodo-2,2-dimethylbutane | ~170 |
| 2,2-Dimethyl-1-butanol | 136-137[4][8][12][13] |
Note: The boiling point of this compound is an estimation based on the boiling point of the similar compound 2,2-dimethyl-1-nitropropane (~169°C) with an expected increase for the additional methylene group.[13]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
The lower-boiling point impurity (e.g., 1-bromo-2,2-dimethylbutane) will begin to distill first. Monitor the temperature at the top of the column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the impurity.
-
Once the temperature begins to rise, change the receiving flask to collect an intermediate fraction.
-
Finally, collect the desired this compound as the temperature stabilizes at its boiling point.
-
-
Purity Analysis: Analyze the collected fractions using Gas Chromatography (GC) to confirm the separation and purity.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[5]
Principle: A mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent (mobile phase) is used to move the mixture down the column. Compounds with different polarities will travel at different rates, allowing for their separation. Nitroalkanes are more polar than their corresponding alkyl halides. Therefore, the alkyl halide will elute from the column first.
Experimental Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar unreacted alkyl halide will move down the column faster.
-
Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. This will start to move the more polar this compound down the column. A typical gradient might be from 100% hexane to a 95:5 or 90:10 hexane:ethyl acetate mixture.
-
-
Fraction Collection: Collect small fractions of the eluent in separate test tubes.
-
Analysis: Spot each fraction on a Thin Layer Chromatography (TLC) plate to monitor the separation. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Potential Starting Materials/Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C6H13NO2 | 131.17 | ~180-190 (estimated) | Likely soluble in organic solvents, sparingly soluble in water. |
| 1-Bromo-2,2-dimethylbutane | C6H13Br | 165.07 | ~147 (estimated)[5] | Insoluble in water; soluble in organic solvents. |
| 1-Iodo-2,2-dimethylbutane | C6H13I | 212.07 | ~170 (estimated) | Insoluble in water; soluble in organic solvents. |
| 2,2-Dimethyl-1-aminobutane | C6H15N | 101.19 | Not readily available | Likely soluble in water and organic solvents.[14] |
| 2,2-Dimethyl-1-butanol | C6H14O | 102.17 | 136-137[4][8][12][13] | Sparingly soluble in water (8 g/L); soluble in ethanol, diethyl ether.[12] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. US3480516A - Separation of nitroalkanes and alkanes by codistilling with methanol - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. epa.gov [epa.gov]
- 7. birchbiotech.com [birchbiotech.com]
- 8. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 9. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. How To [chem.rochester.edu]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,2-Dimethyl-1-nitropropane|lookchem [lookchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Reaction Rates for 2,2-Dimethyl-1-nitrobutane Modifications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1-nitrobutane and other sterically hindered nitroalkanes. The focus is on overcoming challenges related to slow reaction rates in modifications such as Henry (nitroaldol) and Michael addition reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound so slow?
A1: The primary reason for the slow reaction rate is steric hindrance. The bulky tert-butyl group adjacent to the nitro group physically obstructs the approach of reactants to the acidic α-proton and the subsequent attack of the nitronate intermediate on the electrophile. This steric hindrance raises the activation energy of the reaction, leading to slower rates compared to less hindered nitroalkanes.
Q2: What are the most common side reactions to be aware of?
A2: In Henry reactions, the main side reaction is the dehydration of the initial β-nitro alcohol product to form a nitroalkene, which can be favored at elevated temperatures.[1] Another significant issue is the reversibility of the Henry reaction (retro-Henry reaction), which can prevent the reaction from reaching completion, especially with sterically hindered substrates.[2][3] For Michael additions, if the reaction is too slow, polymerization of the Michael acceptor can occur, particularly with substoichiometric amounts of a basic catalyst.
Q3: Can changing the base improve the reaction rate?
A3: Yes, the choice of base is critical. For sterically hindered nitroalkanes, a non-nucleophilic, strong base is often preferred to efficiently deprotonate the nitroalkane without causing side reactions. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the use of phase-transfer catalysis with inorganic bases like potassium carbonate can be effective.[4] The combination of a catalyst and a base is often the most effective strategy.
Q4: What is phase-transfer catalysis and why is it useful for these reactions?
A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different immiscible phases (e.g., a water-soluble base and an organic-soluble nitroalkane).[5] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the anionic reactant (like the hydroxide ion or the nitronate) from the aqueous phase to the organic phase where the reaction occurs.[5][6] This method can significantly increase reaction rates for sterically hindered substrates by providing a more reactive, "naked" anion in the organic phase.[7]
Q5: Are there specific catalysts recommended for sterically hindered nitroalkanes?
A5: Yes, several catalytic systems have been developed to address the challenges of steric hindrance:
-
Organocatalysts: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., ureidoaminal catalysts), have shown success in Michael additions of unactivated α-branched nitroalkanes.[8][9]
-
Metal Catalysts: Copper(II) complexes with sterically hindered Schiff base ligands have been effective in promoting asymmetric Henry reactions.[10] For the alkylation of secondary nitroalkanes to form even more hindered tertiary nitroalkanes, a photoredox-nickel dual catalysis system has proven to be highly effective where other methods fail.[11][12]
-
Phase-Transfer Catalysts: Chiral quaternary ammonium salts are used to promote enantioselective Michael additions. The bulky structure of the catalyst can create a well-defined chiral environment that enhances stereoselectivity.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | - Insufficiently strong base to deprotonate the sterically hindered nitroalkane.- Low reaction temperature.- Inappropriate solvent.- Catalyst is inactive or not suitable for the substrate. | - Switch to a stronger, non-nucleophilic base (e.g., DBU).- Consider using phase-transfer catalysis with a solid inorganic base (e.g., K₂CO₃) and a quaternary ammonium salt.- Gradually increase the reaction temperature, monitoring for side product formation.- Screen different solvents; for PTC, a biphasic system (e.g., toluene/water) is necessary. For organocatalysis, solvents like chloroform or dichloromethane are common.[6][8]- For alkylations, consider a photoredox-nickel dual catalyst system.[11] |
| Low Yield | - Reversibility of the reaction (e.g., retro-Henry).[2]- Dehydration of the β-nitro alcohol product in a Henry reaction.[1]- Competing side reactions (e.g., self-condensation of the aldehyde). | - Use a milder base or catalytic amounts to minimize side reactions.- For Henry reactions, conduct the reaction at lower temperatures to favor the alcohol product.- In some cases, high pressure can be used to favor the forward reaction and improve yields in Henry and Michael additions.[15]- Ensure the purity of starting materials. |
| Formation of Nitroalkene (in Henry Reaction) | - High reaction temperature.- Strong basic conditions. | - Lower the reaction temperature.- Use a milder base or a catalytic system that does not promote elimination.- If the nitroalkene is the desired product, using elevated temperatures can be a valid strategy.[1] |
| Poor Stereoselectivity | - Achiral catalyst or reaction conditions.- High reaction temperature leading to racemization or epimerization. | - Employ a chiral catalyst (e.g., chiral organocatalyst, chiral metal complex, or chiral phase-transfer catalyst).[10][13][16]- Optimize the reaction temperature; lower temperatures often lead to higher stereoselectivity.- The structure of the catalyst is crucial; sterically demanding chiral catalysts can provide better stereocontrol.[13] |
Data Presentation
The following tables summarize reaction conditions and outcomes for reactions involving sterically hindered nitroalkanes, providing a comparative overview of different catalytic approaches.
Table 1: Organocatalytic Michael Addition of α-Branched Nitroalkanes [8][9]
| Entry | Nitroalkane | Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio |
| 1 | 1-phenyl-2-nitropropane | Cinchona-derived ureidoaminal (C7) | CHCl₃ | 0 | 93 | 70 | 96:4 |
| 2 | 1-(m-tolyl)-2-nitropropane | Cinchona-derived ureidoaminal (C7) | CHCl₃ | 0 | 90 | 72 | 95:5 |
| 3 | 1-(p-tolyl)-2-nitropropane | Cinchona-derived ureidoaminal (C7) | CHCl₃ | 0 | 96 | 75 | 96:4 |
Table 2: Photoredox-Nickel Dual Catalyzed Alkylation of Secondary Nitroalkanes [11][12]
| Entry | Secondary Nitroalkane | Alkyl Iodide | Ni Catalyst | Photoredox Catalyst | Base | Solvent | Yield (%) |
| 1 | Cyclohexylnitromethane | 1-iodoadamantane | NiBr₂·diglyme | Ir(ppy)₃ | DBU | Dioxane | 85 |
| 2 | 2-nitropropane | 1-iodobutane | NiBr₂·diglyme | Ir(ppy)₃ | DBU | Dioxane | 90 |
| 3 | 2-nitrobutane | Cyclohexyl iodide | NiBr₂·diglyme | Ir(ppy)₃ | DBU | Dioxane | 78 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Michael Addition of an α-Branched Nitroalkane
This protocol is adapted from the enantioselective Michael addition of unactivated α-branched nitroalkanes using a cinchona alkaloid-derived ureidoaminal catalyst.[8]
Materials:
-
α-branched nitroalkane (e.g., 1-phenyl-2-nitropropane)
-
α,β-unsaturated ketone (Michael acceptor)
-
Cinchona alkaloid-derived ureidoaminal catalyst (e.g., C7)
-
Anhydrous chloroform (CHCl₃)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived ureidoaminal catalyst (0.2 equivalents).
-
Add the α,β-unsaturated ketone (1.0 equivalent).
-
Place the vial under an inert atmosphere.
-
Add anhydrous chloroform via syringe to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the α-branched nitroalkane (5.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature for the required time (monitor by TLC or HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary nitro compound.
Visualizations
Logical Workflow for Troubleshooting Slow Reactions
Caption: Troubleshooting workflow for slow reactions.
Catalytic Cycle for Phase-Transfer Catalysis (PTC) in a Michael Addition
Caption: Generalized PTC cycle for Michael additions.
References
- 1. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. scielo.br [scielo.br]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. sctunisie.org [sctunisie.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]
- 13. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Effect of high pressure on Michael and Henry reactions between ketones and nitroalkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in 2,2-Dimethyl-1-nitrobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,2-Dimethyl-1-nitrobutane. The following information is designed to help you identify and minimize the formation of common byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and practical laboratory synthesis of this compound is achieved through the Henry (nitroaldol) reaction. This reaction involves the base-catalyzed condensation of pivaldehyde (2,2-dimethylpropanal) with nitroethane. Following the initial nitroaldol addition, the resulting β-nitro alcohol (3,3-dimethyl-2-nitrobutan-1-ol) is typically dehydrated to yield an intermediate nitroalkene, which is then reduced to the final saturated nitroalkane product. Another potential, though often less efficient, route is the nucleophilic substitution of a 1-halo-2,2-dimethylbutane with a nitrite salt.
Q2: What are the most common byproducts observed in the synthesis of this compound via the Henry reaction?
A2: The primary byproducts in the Henry reaction synthesis of this compound include:
-
3,3-Dimethyl-2-nitrobutan-1-ol: The initial β-nitro alcohol product of the Henry reaction. Incomplete dehydration will result in its presence as an impurity.
-
2,2-Dimethyl-1-nitrobut-1-ene: The nitroalkene intermediate. Incomplete reduction will leave this as a contaminant.
-
Cannizzaro Reaction Products: Pivaldehyde, lacking α-hydrogens, can undergo a self-redox reaction in the presence of a strong base to produce 2,2-dimethyl-1-propanol and the salt of pivalic acid (2,2-dimethylpropanoic acid).[1][2] This is a significant side reaction, especially under strongly basic conditions.[3][4]
-
Aldol Condensation Products of Nitroethane: Nitroethane can undergo self-condensation in the presence of a base.
-
Isomeric Nitroalkanes: Under certain conditions, rearrangement reactions could potentially lead to the formation of isomeric nitroalkanes, such as 2,3-dimethyl-2-nitrobutane.
Q3: How can I detect and quantify the main product and byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for the comprehensive analysis of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components. The mass fragmentation patterns can help distinguish between the desired product and various byproducts. For nitroalkanes, common fragmentation includes the loss of the NO₂ group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can be used to identify and quantify the different compounds in your mixture. The chemical shifts and coupling constants of the protons and carbons are unique for each molecule, allowing for the differentiation of isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile components and for purification of the final product.
Troubleshooting Guides
Problem 1: Low Yield of this compound and High Levels of Unreacted Pivaldehyde
| Potential Cause | Recommended Solution |
| Insufficient Base or Inactive Catalyst | Ensure the base is fresh and of the correct concentration. For heterogeneous catalysts, ensure proper activation and surface area. Consider screening different bases (e.g., organic amines like DBU or TMG, or inorganic bases like K₂CO₃). |
| Unfavorable Reaction Equilibrium | The Henry reaction is reversible.[6] To drive the reaction forward, consider removing water as it forms, for example, by using a Dean-Stark apparatus if the solvent forms an azeotrope with water. |
| Low Reaction Temperature | While lower temperatures can suppress some side reactions, they can also slow down the desired reaction. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS to find the optimal balance. |
| Steric Hindrance | Pivaldehyde is a sterically hindered aldehyde, which can slow down the reaction rate. Increase the reaction time and monitor for product formation. |
Problem 2: Significant Formation of Cannizzaro Reaction Byproducts (2,2-dimethyl-1-propanol and pivalic acid)
| Potential Cause | Recommended Solution |
| Strongly Basic Conditions | The Cannizzaro reaction is favored by strong bases.[1][2] Use a milder base, such as an organic amine (e.g., triethylamine, DBU) or a weaker inorganic base (e.g., K₂CO₃).[3][4] |
| High Reaction Temperature | Higher temperatures can promote the Cannizzaro reaction. Conduct the reaction at a lower temperature and extend the reaction time as needed. |
| High Concentration of Base | Use a catalytic amount of base rather than a stoichiometric amount. |
Problem 3: Presence of 3,3-Dimethyl-2-nitrobutan-1-ol (β-nitro alcohol) in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Dehydration | If the synthesis involves a dehydration step, ensure that the conditions (e.g., acid catalyst, temperature) are sufficient for complete elimination of water. |
| Reaction Conditions Favoring the Nitro Alcohol | The isolation of the β-hydroxy nitro-compound is favored by using only small amounts of base.[7] If the nitroalkane is the desired product, a subsequent dedicated dehydration step is necessary. |
Problem 4: Presence of 2,2-Dimethyl-1-nitrobut-1-ene in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reduction | Ensure that the reducing agent is added in a sufficient stoichiometric amount and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the nitroalkene. |
| Inactive Reducing Agent | Use a fresh or properly stored reducing agent. Consider alternative reduction methods if one proves to be inefficient. |
Experimental Protocols
Key Experiment: Henry Reaction of Pivaldehyde and Nitroethane
This is a general protocol that should be optimized for your specific laboratory conditions.
Materials:
-
Pivaldehyde
-
Nitroethane
-
Base (e.g., Potassium Carbonate, Triethylamine, or DBU)
-
Solvent (e.g., Ethanol, THF, or a solvent-free system)
-
Dehydrating agent (for the subsequent step, e.g., anhydrous magnesium sulfate)
-
Reducing agent (for the final step, e.g., sodium borohydride)
-
Apparatus for heating, stirring, and inert atmosphere (if required)
Procedure:
-
Nitroaldol Addition: In a round-bottom flask equipped with a magnetic stirrer, dissolve pivaldehyde in the chosen solvent. Add nitroethane (typically in slight excess).
-
Add the base catalyst dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a mild acid (e.g., dilute HCl) until the mixture is neutral.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude β-nitro alcohol.
-
Dehydration (if necessary): The crude nitro alcohol can be dehydrated using various methods, such as heating with a mild acid or using a dehydrating agent.
-
Reduction (if necessary): The resulting nitroalkene can be reduced to the desired this compound using a suitable reducing agent.
Purification:
The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. scirp.org [scirp.org]
- 5. 2,3-Dimethyl-2-nitrobutane | C6H13NO2 | CID 520671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
Technical Support Center: Purifying 2,2-Dimethyl-1-nitrobutane by Column Chromatography
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-1-nitrobutane using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard choice for the purification of moderately polar organic compounds like this compound is silica gel (60 Å pore size, 230-400 mesh) . However, aliphatic nitro compounds can sometimes be sensitive to the acidic nature of silica gel, which may cause degradation. If you observe compound instability, consider using neutral alumina or deactivated silica gel .
Q2: Which mobile phase (eluent) system should I start with?
A2: A common and effective mobile phase for separating nitroalkanes is a mixture of hexane and ethyl acetate . It is recommended to start with a low polarity mixture, such as 5% ethyl acetate in hexane , and gradually increase the polarity. The optimal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.3 for the target compound.
Q3: How do I monitor the progress of the separation?
A3: Since this compound is a simple aliphatic nitroalkane, it will likely not be visible under UV light. Therefore, the collected fractions should be analyzed by TLC, and the spots visualized using a chemical stain. A potassium permanganate (KMnO4) stain or a vanillin stain is generally effective for this class of compounds.
Q4: My compound appears to be degrading on the column. What can I do?
A4: Compound degradation is a common issue when purifying acid-sensitive compounds on silica gel.[1] To mitigate this, you can:
-
Switch to a neutral stationary phase like neutral alumina or deactivated silica gel.
-
Add a small amount of a volatile base , such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Run the chromatography quickly (flash chromatography) to minimize the contact time of your compound with the stationary phase.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization based on preliminary TLC analysis is highly recommended.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Sand (acid-washed)
-
Chromatography column
-
TLC plates, developing chamber, and stain (e.g., KMnO4)
-
Collection tubes or flasks
Methodology:
-
Determine the Optimal Solvent System:
-
Perform TLC analysis of your crude mixture using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal eluent system will provide good separation of your target compound from impurities and result in an Rf value of ~0.2-0.3 for this compound.
-
-
Prepare and Pack the Column:
-
Choose an appropriate column size based on the amount of crude material (a general rule is a 30:1 to 100:1 weight ratio of silica gel to crude product for easy and difficult separations, respectively).
-
Prepare a slurry of the silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate uniform settling.
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the sand layer.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elute the Column and Collect Fractions:
-
Begin eluting with the initial low-polarity mobile phase, collecting the eluent in fractions.
-
If the target compound does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
-
Isolate the Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
The following table provides recommended starting conditions for the column chromatography purification.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile solvent system with a wide polarity range. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Start with low polarity to elute non-polar impurities first. |
| Elution Strategy | Gradient Elution (e.g., 5% to 30% Ethyl Acetate) | Allows for the separation of compounds with varying polarities. |
| Target Rf (on TLC) | 0.2 - 0.3 | Provides optimal separation on a column. |
Visualizations
Caption: A step-by-step workflow for the purification of this compound.
Caption: A logical diagram of common problems, causes, and solutions for column chromatography.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,2-Dimethyl-1-nitrobutane
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of two potential methods for the synthesis of 2,2-Dimethyl-1-nitrobutane, a primary nitroalkane. The methods discussed are nucleophilic substitution, a classic and reliable approach for the synthesis of primary nitroalkanes, and free-radical nitration, a more direct but less selective alternative.
Method 1: Nucleophilic Substitution of 1-halo-2,2-dimethylbutane
This method, a variation of the Victor-Meyer and Kornblum reactions, is a well-established route for the preparation of primary nitroalkanes.[1] It involves the reaction of a primary alkyl halide, such as 1-bromo-2,2-dimethylbutane or 1-iodo-2,2-dimethylbutane, with a nitrite salt. The use of silver nitrite or sodium nitrite in various solvent systems has been reported to give good yields of the desired 1-nitroalkane with minimal formation of the isomeric alkyl nitrite.[2][3]
Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution
Materials:
-
1-bromo-2,2-dimethylbutane (1.0 eq)
-
Silver nitrite (AgNO₂) (1.5 eq)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of silver nitrite in diethyl ether is prepared.
-
1-bromo-2,2-dimethylbutane is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the silver bromide precipitate.
-
The filtrate is washed sequentially with 5% sodium bicarbonate solution and deionized water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Method 2: Free-Radical Nitration of 2,2-Dimethylbutane (Neohexane)
Expected Product Distribution in Free-Radical Nitration
Based on the different types of hydrogen atoms in 2,2-dimethylbutane, the following nitroisomers could be expected from a free-radical nitration reaction:
-
1-nitro-2,2-dimethylbutane (from substitution at a primary carbon)
-
3-nitro-2,2-dimethylbutane (from substitution at the secondary carbon)
-
2-nitro-2,3-dimethylbutane (from substitution at the tertiary carbon, which is less likely to be the desired product)
-
Additionally, C-C bond cleavage products can also be formed.
The separation of these isomers would require challenging purification steps, making this method less practical for the selective synthesis of this compound.
Comparison of Synthesis Methods
| Feature | Method 1: Nucleophilic Substitution | Method 2: Free-Radical Nitration |
| Selectivity | High for the 1-nitro isomer | Low, produces a mixture of isomers |
| Purity of Crude Product | Relatively high | Low, requires extensive purification |
| Reaction Conditions | Mild (room temperature) | Harsh (high temperature) |
| Starting Materials | 1-halo-2,2-dimethylbutane, Nitrite salt | 2,2-dimethylbutane, Nitric acid |
| Yield of Desired Product | Good to excellent | Low |
| Ease of Workup | Straightforward extraction and filtration | Complex separation of isomers |
Logical Synthesis Workflow
Caption: Comparison of synthesis routes for this compound.
Conclusion
For the selective and efficient synthesis of this compound, the nucleophilic substitution of a corresponding 1-halo-2,2-dimethylbutane is the superior method. It offers high selectivity, milder reaction conditions, and a more straightforward purification process, leading to a higher overall yield of the desired product. In contrast, free-radical nitration of 2,2-dimethylbutane is a non-selective method that would result in a complex mixture of isomers, making it an impractical choice for targeted synthesis. Researchers seeking to prepare this compound are advised to utilize the nucleophilic substitution pathway.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]
- 3. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Solved When 2,2-dimethylbutane is subjected to free-radical | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. Solved 2) Free-radical chlorination of 2,2-dimethylbutane | Chegg.com [chegg.com]
Spectroscopic Analysis for the Structural Confirmation of 2,2-Dimethyl-1-nitrobutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of 2,2-Dimethyl-1-nitrobutane. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed predictive analysis based on the well-established principles of spectroscopic interpretation for nitroalkanes. To provide a robust comparative framework, experimental data for structurally related and alternative nitroalkanes, namely 1-nitrobutane and 2-nitrobutane, are included. This guide details the experimental protocols for acquiring the necessary spectroscopic data and utilizes visualizations to clarify analytical workflows and structural comparisons.
Spectroscopic Data Comparison
The structural confirmation of an organic molecule like this compound relies on the synergistic interpretation of data from various spectroscopic methods, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and experimental spectroscopic data for this compound and its comparators.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group | Expected/Observed Absorption Bands (cm⁻¹) |
| This compound (Predicted) | Nitro (R-NO₂) | Strong, asymmetric stretching: ~1550Strong, symmetric stretching: ~1365 |
| 1-Nitrobutane | Nitro (R-NO₂) | Strong, asymmetric stretching: ~1550Strong, symmetric stretching: ~1378 |
| 2-Nitrobutane | Nitro (R-NO₂) | Strong, asymmetric stretching: ~1548Strong, symmetric stretching: ~1358 |
Note: The presence of two strong absorption bands in the specified regions is highly characteristic of the nitro group.[1][2][3][4]
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Proton Environment | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (Predicted) | -CH₂-NO₂ | ~4.3 | Triplet | 2H |
| -CH₂-C(CH₃)₂ | ~1.6 | Triplet | 2H | |
| -C(CH₃)₂ | ~1.0 | Singlet | 6H | |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H | |
| 1-Nitrobutane | -CH₂-NO₂ | 4.38 | Triplet | 2H |
| -CH₂-CH₂NO₂ | 2.05 | Sextet | 2H | |
| -CH₂-CH₃ | 1.50 | Sextet | 2H | |
| -CH₃ | 0.96 | Triplet | 3H | |
| 2-Nitrobutane | -CH(NO₂)- | 4.65 | Sextet | 1H |
| -CH₂- | 1.95 (diastereotopic) | Multiplet | 2H | |
| -CH₃ (adjacent to CH₂) | 1.01 | Triplet | 3H | |
| -CH₃ (adjacent to CH(NO₂)) | 1.57 | Doublet | 3H |
Note: The chemical shift of protons on the carbon directly attached to the nitro group is significantly downfield (~4.0-4.4 ppm) due to the strong electron-withdrawing nature of the nitro group.[1]
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Carbon Environment | Predicted/Observed Chemical Shift (ppm) |
| This compound (Predicted) | -CH₂-NO₂ | ~75 |
| -C(CH₃)₂ | ~35 | |
| -CH₂-C(CH₃)₂ | ~30 | |
| -C(CH₃)₂ | ~25 | |
| -CH₃ (terminal) | ~10 | |
| 1-Nitrobutane | -CH₂-NO₂ | 75.8 |
| -CH₂-CH₂NO₂ | 26.2 | |
| -CH₂-CH₃ | 19.9 | |
| -CH₃ | 13.5 | |
| 2-Nitrobutane | -CH(NO₂)- | 83.1 |
| -CH₂- | 27.5 | |
| -CH₃ (adjacent to CH₂) | 10.4 | |
| -CH₃ (adjacent to CH(NO₂)) | 18.0 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Corresponding Neutral Loss |
| This compound (Predicted) | 131 | 85 (loss of NO₂) 84 (loss of HNO₂) |
| 1-Nitrobutane | 103 | 57 (loss of NO₂) 56 (loss of HNO₂) |
| 2-Nitrobutane | 103 | 57 (loss of NO₂) 56 (loss of HNO₂) |
Note: A characteristic fragmentation pattern for nitroalkanes is the loss of the nitro group as a nitrogen dioxide radical (NO₂, 46 Da) or the loss of nitrous acid (HNO₂, 47 Da).[5][6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the strong N-O stretching vibrations of the nitro group.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters for pulse sequence, acquisition time, and relaxation delay are used. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Analysis:
-
¹H NMR: The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are analyzed to determine the connectivity of protons in the molecule.
-
¹³C NMR: The number of signals indicates the number of unique carbon environments, and their chemical shifts provide information about the type of carbon (alkane, attached to an electronegative atom, etc.).
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization method for this type of analysis.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Data Acquisition: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is then examined to identify characteristic fragment ions and neutral losses, which provide structural information.
Visualizing the Analysis
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of an unknown compound using spectroscopic methods.
Caption: Logical workflow for spectroscopic structural confirmation.
Structural Comparison and Spectroscopic Correlation
This diagram illustrates the structural differences between this compound and its isomers, and how these differences are reflected in their spectroscopic data.
Caption: Structural and spectroscopic comparison of nitroalkanes.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of 2,2-Dimethyl-1-nitrobutane and Other Nitroalkanes: A Guide for Researchers
Introduction
Nitroalkanes are versatile synthetic intermediates in organic chemistry, valued for their ability to be transformed into a variety of functional groups including amines, ketones, and aldehydes. Their utility largely stems from the acidity of the α-proton and the electron-withdrawing nature of the nitro group, which facilitates key carbon-carbon bond-forming reactions. This guide provides an objective comparison of the reactivity of 2,2-Dimethyl-1-nitrobutane, a primary nitroalkane characterized by significant steric hindrance, with other common, less hindered nitroalkanes such as 1-nitropropane and 2-nitropropane. The comparison focuses on seminal reactions in nitroalkane chemistry: the Henry (Nitroaldol) Reaction, the Nef Reaction, and the reduction of the nitro group.
The reactivity of this compound is fundamentally influenced by the bulky tert-butyl group adjacent to the nitromethyl moiety. This steric bulk impedes the approach of reagents to the reactive centers—the α-carbon and the nitro group itself—leading to notable differences in reaction rates and yields compared to its linear or less branched counterparts.
The Role of Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of this compound, the large tert-butyl group effectively shields the α-carbon, making it more difficult for nucleophiles to attack or for bases to abstract the α-proton. This effect is a critical determinant of its reactivity profile.
Comparative Reactivity Data
The following table summarizes the expected qualitative reactivity of this compound in comparison to other common nitroalkanes based on general principles of organic chemistry.
| Reaction | Nitromethane | 1-Nitropropane | 2-Nitropropane (Secondary) | This compound (Hindered Primary) |
| Henry (Nitroaldol) Reaction | High reactivity | Moderate reactivity | Lower reactivity than primary nitroalkanes | Low reactivity due to steric hindrance |
| Nef Reaction | Forms formaldehyde | Forms propionaldehyde | Forms acetone | Expected to form 2,2-dimethylbutanal, but likely at a slower rate |
| Reduction to Amine | Forms methylamine | Forms propylamine | Forms isopropylamine | Forms 2,2-dimethylbutanamine, may require harsher conditions |
| Reaction with Nitrous Acid | Forms nitrolic acid (dissolves in NaOH to give a red solution) | Forms nitrolic acid (dissolves in NaOH to give a red solution) | Forms a pseudonitrole (blue color) | Expected to form a nitrolic acid (red solution with NaOH) as a primary nitroalkane |
Key Reaction Comparisons
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[1][2] The reaction initiates with the deprotonation of the α-carbon to form a nitronate anion, which then acts as a nucleophile.[1]
-
Standard Nitroalkanes (e.g., 1-Nitropropane): These compounds readily undergo the Henry reaction with aldehydes and ketones. The rate is generally influenced by the acidity of the α-proton and the electrophilicity of the carbonyl partner.
-
This compound: The significant steric bulk of the tert-butyl group hinders the approach of the nitronate to the carbonyl carbon.[1] This steric clash in the transition state raises the activation energy of the reaction, leading to significantly slower reaction rates and potentially lower yields compared to unhindered primary nitroalkanes. For sterically hindered substrates, side reactions such as base-catalyzed self-condensation (Cannizzaro reaction) of the aldehyde may also become more prevalent.[1][3]
The Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of its corresponding nitronate salt.[4][5] The reaction is a powerful tool for carbonyl synthesis, leveraging the nucleophilic character of nitroalkanes in preceding reactions (like the Henry or Michael reactions).
-
Standard Nitroalkanes: Primary and secondary nitroalkanes typically give good to excellent yields of the corresponding carbonyl compounds. For example, nitroethane yields acetaldehyde in 70-89%.[4][6]
-
This compound: As a primary nitroalkane, it possesses the necessary α-hydrogens and is expected to undergo the Nef reaction to yield 2,2-dimethylbutanal. However, the formation of the initial nitronate salt or the subsequent hydrolysis steps might be slower due to the steric hindrance around the reaction center. While the reaction is generally feasible, more forcing conditions or longer reaction times may be required compared to less hindered substrates. Tertiary nitroalkanes fail to undergo the Nef reaction as they lack the required α-hydrogen for nitronate formation.[4][7]
Reduction of the Nitro Group
The reduction of nitroalkanes to primary amines is a fundamental transformation, commonly achieved through catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or with reducing agents like lithium aluminum hydride (LiAlH₄).
-
Standard Nitroalkanes: The reduction of unhindered nitroalkanes generally proceeds smoothly under standard conditions to provide the corresponding primary amines in high yields.
-
This compound: The steric bulk of the tert-butyl group can hinder the coordination of the nitro group to the surface of a heterogeneous catalyst. This may lead to slower reaction rates and could necessitate higher pressures, temperatures, or catalyst loadings to achieve complete conversion.
Experimental Protocols
1. General Protocol for the Henry (Nitroaldol) Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials: Nitroalkane, aldehyde or ketone, a base (e.g., sodium hydroxide, DBU, or a phase-transfer catalyst like cetyltrimethylammonium chloride), and a suitable solvent (e.g., water, ethanol, or THF).[8]
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) and the nitroalkane (1.0-1.2 eq) in the chosen solvent at 0 °C, add the base catalyst (e.g., 0.025 M NaOH in water) dropwise.[8]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.[8]
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of ~7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-nitro alcohol.
-
2. General Protocol for the Nef Reaction
This protocol describes the classical acidic hydrolysis of a pre-formed nitronate salt.[6]
-
Materials: Nitroalkane, strong base (e.g., sodium hydroxide), strong mineral acid (e.g., sulfuric acid), and water.
-
Procedure:
-
Nitronate Salt Formation: Dissolve the nitroalkane (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). Stir until a clear solution is obtained.
-
Hydrolysis: Prepare a separate flask containing an ice-cold solution of dilute sulfuric acid (e.g., 2-4 molar equivalents in water).
-
Add the nitronate salt solution dropwise to the vigorously stirred, cold sulfuric acid solution.[6] Evolution of nitrous oxide gas is typically observed.[6]
-
After the addition is complete, allow the mixture to stir for a short period.
-
The carbonyl product can be isolated by distillation or extraction with an organic solvent (e.g., diethyl ether).
-
Further purification can be achieved by standard methods if necessary.
-
The reactivity of this compound is consistently lower than that of its less sterically hindered counterparts in key synthetic transformations. The bulky tert-butyl group significantly impedes the rate of reactions that require access to the α-carbon or the nitro group, such as the Henry reaction. While transformations like the Nef reaction and reduction to the amine are mechanistically feasible, they often demand more rigorous conditions to overcome the steric barrier. For researchers and drug development professionals, understanding these steric limitations is crucial for designing efficient synthetic routes and predicting reaction outcomes when utilizing highly substituted nitroalkanes.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. The Nef Reaction: Preparation of Ketones and Aldehydes from Nitroalkenes [designer-drug.com]
- 7. Nef Reaction (Chapter 86) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
Navigating Steric Hindrance: A Comparative Guide to Reagents in Syntheses Involving 2,2-Dimethyl-1-nitrobutane Equivalents
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations efficiently and with high yields. This guide provides a comparative analysis of 2,2-dimethyl-1-nitrobutane and its alternative reagents in key synthetic reactions, supported by experimental data and detailed protocols. The significant steric hindrance posed by the neopentyl group in this compound presents unique challenges and necessitates a careful consideration of alternative strategies.
The primary utility of sterically hindered primary nitroalkanes like this compound lies in their application in carbon-carbon bond formation via the Henry (nitroaldol) reaction and in the synthesis of sterically hindered aldehydes through the Nef reaction. However, the bulky nature of these molecules can significantly impact reaction rates and yields. This guide explores these challenges and offers a comparative look at alternative reagents and methodologies.
The Henry Reaction: Challenges and Alternatives for Carbon-Carbon Bond Formation
The Henry reaction is a powerful tool for forming new carbon-carbon bonds by reacting a nitroalkane with a carbonyl compound.[1] With sterically hindered nitroalkanes such as this compound, the reaction can be sluggish due to the difficulty of the nucleophilic attack on the carbonyl carbon.
Table 1: Comparison of Nitroalkanes in the Henry Reaction with Benzaldehyde
| Nitroalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitromethane | NaOH | Ethanol | 25 | 2 | 85 | Generic Protocol |
| 1-Nitropropane | DBU | THF | 25 | 4 | 78 | Generic Protocol |
| 2,2-Dimethyl-1-nitropropane | t-BuOK | THF | 25 | 24 | 45 | Hypothetical Data |
| This compound | t-BuOK | THF | 25 | 36 | 35 | Hypothetical Data |
Note: The data for sterically hindered nitroalkanes is illustrative due to the scarcity of direct comparative studies in the literature. It reflects the generally observed trend of decreased reactivity with increased steric bulk.
Experimental Protocol: General Procedure for the Henry Reaction
A solution of the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in the specified solvent (5 mL) is cooled to 0 °C. The base (1.1 mmol) is added portion-wise, and the reaction mixture is stirred at the indicated temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Alternative Reagents for Sterically Hindered Aldol-Type Additions
Given the challenges with sterically hindered nitroalkanes in the Henry reaction, researchers can turn to alternative nucleophiles that serve as synthetic equivalents of the nitronate anion.
1. Silyl Enol Ethers (Mukaiyama Aldol Reaction): Silyl enol ethers, derived from ketones or aldehydes, can react with carbonyl compounds in the presence of a Lewis acid.[2] This approach can be effective for the formation of aldol products where direct enolate chemistry is problematic due to steric hindrance.
2. Enamines (Stork Enamine Alkylation): Enamines, formed from ketones and secondary amines, are also excellent nucleophiles in aldol-type reactions.[2] They offer a milder alternative to traditional base-catalyzed aldol reactions.
3. Organometallic Reagents: Grignard reagents or organolithium compounds can be used, although their high reactivity can sometimes lead to side reactions.
The Nef Reaction: Converting Hindered Nitroalkanes to Aldehydes
The Nef reaction transforms a primary or secondary nitroalkane into the corresponding aldehyde or ketone.[3] For sterically hindered primary nitroalkanes like this compound, this reaction provides a route to correspondingly hindered aldehydes, which are valuable synthetic intermediates. The classical Nef reaction involves harsh acidic conditions, which can be detrimental to sensitive functional groups.[4] Modern modifications often employ oxidative or reductive methods to achieve this transformation under milder conditions.
Table 2: Comparison of Methods for the Nef Reaction of Sterically Hindered Primary Nitroalkanes
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical (Acidic) | NaNO₂, H₂SO₄ | H₂O | 0-25 | 2 | 40-60 | [5] |
| Oxidative (Ozone) | O₃, then DMS | CH₂Cl₂/MeOH | -78 | 1 | 70-85 | [4] |
| Oxidative (Oxone) | Oxone, NaHCO₃ | Acetone/H₂O | 25 | 3 | 75-90 | [6] |
| Reductive (TiCl₃) | TiCl₃, NH₄OAc | H₂O/DME | 25 | 2 | 65-80 | [7] |
Experimental Protocol: Oxidative Nef Reaction using Oxone
To a solution of the primary nitroalkane (1.0 mmol) in a mixture of acetone and water (10:1, 11 mL) is added sodium bicarbonate (3.0 mmol). Oxone® (1.5 mmol) is then added portion-wise over 10 minutes at room temperature. The reaction mixture is stirred for the specified time, after which it is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is then purified by chromatography.
Alternative Synthetic Routes to Sterically Hindered Aldehydes
Instead of relying on the Nef reaction of a hindered nitroalkane, alternative synthetic strategies can be employed to access sterically hindered aldehydes.
1. Oxidation of Primary Alcohols: A primary alcohol with the desired sterically hindered carbon skeleton can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
2. Reduction of Carboxylic Acid Derivatives: Sterically hindered carboxylic acids or their derivatives (e.g., esters, acid chlorides) can be reduced to the aldehyde oxidation state. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose.
3. Reductive Amination of Aldehydes Followed by Oxidation: An aldehyde can undergo reductive amination with ammonia to form a primary amine, which can then be oxidized to the corresponding nitroalkane.[8][9] This multi-step sequence can be an alternative to the direct use of a pre-formed nitroalkane.
Logical Workflow for Reagent Selection
The choice of reagent and synthetic route depends on the specific target molecule and the functional groups present. The following diagram illustrates a logical workflow for selecting a suitable strategy.
Caption: Logical workflow for selecting reagents for syntheses involving sterically hindered moieties.
Signaling Pathway Analogy in Reagent Selection
The process of choosing a synthetic route can be analogized to a signaling pathway, where the initial substrate (signal) is transformed through a series of intermediates (transduction) to yield the final product (cellular response). The choice of reagents and catalysts acts as the modulators of this pathway.
Caption: Analogy of synthetic pathways to signaling cascades for the Henry and Nef reactions.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Nef Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. quora.com [quora.com]
- 9. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,2-Dimethyl-1-nitrobutane
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography (GC) is generally the preferred technique for volatile, thermally stable compounds like 2,2-Dimethyl-1-nitrobutane. High-Performance Liquid Chromatography (HPLC) can also be adapted, often requiring derivatization to enhance detection.
Below is a summary of anticipated performance characteristics for hypothetical GC-MS and HPLC-UV methods, based on typical validation data for similar analytes.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.997 |
| Range | 0.1 - 100 µg/mL | 1 - 250 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical methods. The following sections describe hypothetical, yet detailed, procedures for the quantification of this compound using GC-MS and HPLC-UV.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is anticipated to be highly sensitive and selective for the quantification of this compound.
1. Sample Preparation (Headspace Analysis): [6][7]
-
Accurately weigh 1 gram of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Place the vial in a headspace autosampler and incubate at 80°C for 15 minutes with agitation.
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, operated in split mode (10:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 15°C/min, and hold for 2 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Quantification Ion: To be determined from the mass spectrum of a this compound standard.
3. Calibration:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Analyze each standard in triplicate under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
This method provides an alternative to GC, particularly if the analyte requires analysis in a complex matrix that is not amenable to GC. This hypothetical method assumes detectability under UV; if not, derivatization would be necessary.
1. Sample Preparation (Liquid-Liquid Extraction): [8]
-
Dissolve a known amount of the sample in 10 mL of water.
-
Add 10 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (hexane) layer to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-UV Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the low UV range, e.g., 210 nm).
3. Calibration:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards from 1 to 250 µg/mL.
-
Analyze each standard in triplicate.
-
Generate a calibration curve by plotting the peak area versus concentration.
Visualized Workflows and Relationships
To further clarify the analytical process and the principles of method validation, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. iltusa.com [iltusa.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Sample preparation GC-MS [scioninstruments.com]
Purity Analysis of Synthesized 2,2-Dimethyl-1-nitrobutane: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for newly synthesized compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 2,2-Dimethyl-1-nitrobutane. While HPLC offers a versatile platform for the analysis of a wide range of compounds, GC presents a powerful alternative, particularly for volatile analytes. This document outlines detailed experimental protocols for both methods and presents expected data to aid in the selection of the most appropriate analytical strategy.
Synthesis and Potential Impurities
The synthesis of this compound, a tertiary nitroalkane, typically proceeds via nucleophilic substitution. A common route involves the reaction of a suitable alkyl halide, such as 2,2-dimethyl-1-bromobutane or 2,2-dimethyl-1-iodobutane, with a nitrite salt, like sodium nitrite or silver nitrite.
Common Impurities:
-
Unreacted Starting Materials: Residual 2,2-dimethyl-1-halobutane.
-
Isomeric Byproducts: Formation of the corresponding alkyl nitrite (2,2-dimethyl-1-butyl nitrite) can occur due to the ambident nature of the nitrite ion.
-
Elimination Products: Under basic conditions, dehydrohalogenation of the alkyl halide can lead to the formation of alkenes, such as 2,2-dimethyl-1-butene.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., DMF) and other reagents used in the synthesis and workup.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a suitable method for the analysis of aliphatic nitroalkanes. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm. Aliphatic nitroalkanes have a weak chromophore, so detection at a low wavelength is necessary.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Data and Comparison
The following table summarizes the expected retention times and resolution for this compound and its potential impurities under the proposed HPLC conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. This compound |
| 2,2-Dimethyl-1-butene | ~2.5 | > 2.0 |
| 2,2-Dimethyl-1-bromobutane | ~4.0 | > 2.0 |
| This compound | ~5.5 | - |
| 2,2-Dimethyl-1-butyl nitrite | ~6.0 | ~1.5 |
Note: These are estimated values and will vary depending on the specific HPLC system, column, and exact mobile phase composition. Method optimization is recommended for achieving baseline separation.
Gas Chromatography (GC) as a Comparative Method
Gas chromatography is an excellent alternative for the purity analysis of volatile compounds like this compound. Separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Sample Preparation: Dilute the synthesized product in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sensitivity | Dependent on the chromophore of the analyte (UV detection). | High sensitivity with FID for organic compounds. High selectivity and identification power with MS. |
| Resolution | Generally good, can be optimized by adjusting mobile phase and stationary phase. | Typically offers very high resolution, especially with long capillary columns. |
| Sample Preparation | Sample must be soluble in the mobile phase. | Sample must be volatile. |
| Analysis Time | Can range from a few minutes to over an hour. | Often faster for volatile compounds. |
Visualizing the Workflow
The following diagram illustrates the general workflow for confirming the purity of synthesized this compound.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of synthesized this compound. The choice between the two methods will depend on the available instrumentation, the volatility of potential impurities, and the desired level of sensitivity and resolution. For a comprehensive analysis, employing both techniques can provide orthogonal information, leading to a more confident determination of purity. It is crucial to perform method validation to ensure the accuracy and reliability of the chosen analytical method.
Navigating Steric Hindrance: A Comparative Guide to the Efficiency of 2,2-Dimethyl-1-nitrobutane in Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the efficiency of 2,2-Dimethyl-1-nitrobutane, a sterically hindered nitroalkane, in two fundamental carbon-carbon bond-forming reactions: the Henry (nitroaldol) reaction and the Michael addition. Due to the significant steric bulk imparted by the neopentyl group, this compound presents unique challenges and considerations in its reactivity compared to less sterically encumbered nitroalkanes.
The utility of nitroalkanes in organic synthesis is well-established, primarily serving as versatile precursors to amines, carbonyl compounds, and other valuable functional groups. The Henry and Michael reactions are cornerstone methodologies that leverage the acidity of the α-proton of nitroalkanes to form new carbon-carbon bonds. However, the steric environment around this acidic proton can dramatically influence the reaction's feasibility, rate, and yield.
The Impact of Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the case of this compound, the bulky tert-butyl group adjacent to the nitromethyl moiety creates a sterically congested environment. This bulkiness can hinder the approach of reactants and the formation of the necessary transition states in both the Henry and Michael reactions, generally leading to lower reactivity and yields compared to less substituted nitroalkanes like nitromethane or nitroethane.
Benchmarking Performance: Henry Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. While a powerful tool for C-C bond formation, its efficiency is sensitive to steric hindrance on both the nitroalkane and the carbonyl compound.
Direct experimental data for the Henry reaction involving this compound is scarce in publicly available literature, likely due to its anticipated low reactivity. However, by examining studies on other sterically hindered nitroalkanes, we can infer its expected performance. Generally, as the steric bulk on the nitroalkane increases, the yields of the Henry reaction decrease significantly.
Table 1: Comparison of Nitroalkane Efficiency in a Representative Henry Reaction
| Nitroalkane | Steric Profile | Typical Yield | Reference |
| Nitromethane | Unhindered | High (often >90%) | [Generic literature values] |
| Nitroethane | Moderately hindered | Good to High (70-90%) | [Generic literature values] |
| 2-Nitropropane | Hindered | Moderate to Low (40-60%) | [Generic literature values] |
| This compound | Highly Hindered | Very Low to No Reaction (estimated <10%) | [Inference based on steric trends] |
Experimental Protocol: General Procedure for the Henry Reaction
A typical experimental setup for the Henry reaction is as follows:
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, THF, or water), is added the nitroalkane (1.0-1.5 equiv).
-
A catalytic amount of a base (e.g., triethylamine, DBU, or an inorganic base like NaOH) is added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl solution) and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Benchmarking Performance: Michael Addition
The Michael addition is the conjugate addition of a nucleophile, such as a nitronate anion derived from a nitroalkane, to an α,β-unsaturated carbonyl compound. Similar to the Henry reaction, steric hindrance plays a crucial role in the efficiency of the Michael addition.
Table 2: Efficiency of α-Branched Nitroalkanes in a Representative Michael Addition
| Nitroalkane | Michael Acceptor | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1-Nitropropane | α,β-Unsaturated Ketone | 74 | 90:10 | [1] |
| 1-Nitrobutane | α,β-Unsaturated Ketone | 70 | 84:16 | [1] |
| 3-Methyl-1-nitrobutane | α,β-Unsaturated Ketone | 66 | 89:11 | [1] |
| This compound | α,β-Unsaturated Ketone | Very Low (estimated <5%) | N/A | [Inference based on steric trends] |
Note: The data for 1-nitropropane, 1-nitrobutane, and 3-methyl-1-nitrobutane are from a specific study and may not be directly comparable to all Michael reaction conditions. The value for this compound is an educated estimation based on established principles of steric hindrance.
Experimental Protocol: General Procedure for the Michael Addition of Nitroalkanes
A general protocol for the Michael addition of a nitroalkane is as follows:
-
The α,β-unsaturated carbonyl compound (1.0 equiv) and the nitroalkane (1.0-1.5 equiv) are dissolved in a suitable solvent (e.g., THF, CH2Cl2, or toluene).
-
A catalyst, which can be a base (e.g., DBU, TMG) or a more complex organocatalyst for asymmetric reactions, is added to the mixture.
-
The reaction is stirred at a specific temperature until completion, as monitored by TLC or GC.
-
The reaction is then quenched, typically with a mild acid, and the product is isolated by extraction.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification of the Michael adduct is achieved through column chromatography.
Logical Workflow for Reagent Selection
The decision-making process for selecting a nitroalkane in a synthetic route where a Henry or Michael reaction is a key step can be visualized as follows:
Caption: A flowchart illustrating the decision-making process for selecting a nitroalkane based on steric considerations.
Signaling Pathway of Base-Catalyzed Nitroalkane Addition
The fundamental mechanism for both the Henry and Michael reactions involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion. This process can be depicted as a simple signaling pathway:
Caption: The activation pathway of a nitroalkane for nucleophilic addition in the presence of a base.
Conclusion
The use of this compound in standard Henry and Michael reactions is severely limited by steric hindrance. Researchers and drug development professionals should anticipate significantly lower yields and slower reaction rates compared to less sterically demanding nitroalkanes. In cases where the structural motif provided by this compound is essential, extensive optimization of reaction conditions, including the use of highly active catalysts, elevated temperatures, and prolonged reaction times, may be necessary. For most applications requiring a nitroalkane nucleophile, less hindered alternatives such as nitromethane, nitroethane, or 1-nitropropane will offer a more efficient and reliable synthetic route. This guide underscores the critical importance of considering steric factors in reaction design and reagent selection to achieve desired synthetic outcomes.
References
Cross-Validation of Experimental vs. Theoretical Data for Nitroalkanes: A Comparative Analysis of 2,2-Dimethyl-1-nitrobutane Isomers
In the landscape of drug development and chemical research, the rigorous validation of molecular structures and properties is paramount. This guide provides a comparative analysis of experimental data against theoretical predictions for isomers of 2,2-Dimethyl-1-nitrobutane, specifically focusing on commercially available or synthetically accessible analogs due to the limited data on the parent compound. This cross-validation is crucial for ensuring the accuracy of computational models and the reliability of experimental findings, which are foundational for further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available computed (theoretical) data for isomers of this compound, namely 2,3-Dimethyl-2-nitrobutane and 2,2-Dimethyl-3-nitrobutane. Direct experimental values for these specific isomers are not widely available in public databases, highlighting a common challenge in chemical research. Therefore, this guide will utilize computed data from established sources and outline the experimental protocols that would be used to obtain corresponding empirical data.
Table 1: Computed Physicochemical Properties
| Property | 2,3-Dimethyl-2-nitrobutane | 2,2-Dimethyl-3-nitrobutane |
| Molecular Formula | C6H13NO2 | C6H13NO2 |
| Molecular Weight | 131.17 g/mol [1][2] | 131.17 g/mol [3][4] |
| XLogP3 | 1.9[1] | 2.2[3][4] |
| Hydrogen Bond Donor Count | 0 | 0[3][4] |
| Hydrogen Bond Acceptor Count | 2[2] | 2[3][4] |
| Rotatable Bond Count | 1 | 1[3][4] |
| Exact Mass | 131.094628657 Da[1][2] | 131.094628657 Da[3][4] |
| Topological Polar Surface Area | 45.8 Ų[1][2] | 45.8 Ų[3] |
| Complexity | 113[1][2] | 109[3][4] |
Table 2: Theoretical Spectroscopic Data (Predicted)
| Spectroscopic Data | 2,3-Dimethyl-2-nitrobutane | 2,2-Dimethyl-3-nitrobutane |
| ¹H NMR | Predictions would show signals corresponding to the methyl and methine protons. The tert-butyl group would appear as a singlet, while the isopropyl group would show a doublet and a septet. | Predictions would show signals for the three types of methyl protons and the single methine proton. The tert-butyl group would be a singlet, and the CH-NO2 proton would be a quartet coupled to the adjacent methyl group, which would be a doublet. |
| ¹³C NMR | Predicted peaks would correspond to the four distinct carbon environments. | Predicted peaks would correspond to the four distinct carbon environments. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO2) would be predicted around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO2) would be predicted around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. |
| Mass Spectrometry | The predicted mass spectrum would show a molecular ion peak (M+) at m/z 131, with fragmentation patterns corresponding to the loss of the nitro group and cleavage of the carbon skeleton. | The predicted mass spectrum would show a molecular ion peak (M+) at m/z 131, with fragmentation patterns characteristic of the molecular structure. |
Experimental Protocols
To validate the theoretical data presented above, a series of standard experimental procedures would be employed. These protocols are fundamental to the characterization of novel compounds in organic chemistry and drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Signal multiplicity, integration, and coupling constants (J) are analyzed to elucidate the structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the nitro group (NO₂).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak provides the molecular weight, and the fragmentation pattern gives structural information.
-
Physical Property Determination
-
Objective: To measure the melting and boiling points of the compound.
-
Methodology:
-
Melting Point: For a solid compound, a small amount is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.
-
Boiling Point: For a liquid compound, the boiling point is determined by distillation or using a micro-boiling point apparatus, where the temperature at which the vapor pressure equals the atmospheric pressure is measured.
-
Visualizations
Logical Workflow for Cross-Validation
The following diagram illustrates the logical process of cross-validating theoretical predictions with experimental data, a fundamental workflow in chemical and pharmaceutical research.
Caption: Logical workflow for cross-validating theoretical and experimental data.
Experimental Workflow for Compound Characterization
This diagram outlines the typical experimental workflow for the synthesis and characterization of a new chemical entity.
Caption: Experimental workflow for the synthesis and characterization of a chemical compound.
References
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 2,2-Dimethyl-1-nitrobutane and Other Nitroalkanes
For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount. Isotopic labeling stands out as a powerful technique for elucidating these pathways by tracing the fate of atoms through a reaction. This guide provides a comparative analysis of the potential use of 2,2-Dimethyl-1-nitrobutane in isotopic labeling studies for mechanism validation, benchmarked against established studies involving other nitroalkanes.
While specific isotopic labeling studies involving this compound are not prominently documented in peer-reviewed literature, its structure lends itself to strategic isotopic incorporation for mechanistic inquiries. This guide will present a hypothetical framework for such a study and compare it with well-documented examples using other nitroalkanes, providing a clear overview of the experimental approaches and the nature of the data that can be obtained.
Comparative Analysis of Isotopic Labeling Strategies
The primary application of isotopic labeling in the context of nitroalkanes is the determination of kinetic isotope effects (KIEs). By replacing a hydrogen atom with a deuterium atom at a specific position, researchers can measure the change in reaction rate. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction.
| Compound | Labeling Strategy | Typical Application | Key Quantitative Data | Remarks |
| This compound (Hypothetical) | Deuterium labeling at the C1 position (e.g., 2,2-Dimethyl-1-nitro-[1,1-²H₂]butane) | Validation of mechanisms involving proton abstraction or hydride transfer at the C1 position. | Predicted Kinetic Isotope Effect (kH/kD) | The bulky tert-butyl group may influence the stereochemistry and rate of reactions. The lack of α-protons on the C2 position simplifies the analysis of reactions at C1. |
| Nitroethane | Deuterium labeling at the C1 position ([1,1-²H₂]nitroethane) | Studies of deprotonation mechanisms and enzymatic oxidation.[1][2] | Observed kH/kD = 7.8 (in water) for deprotonation.[1] | A well-studied model system for understanding the fundamentals of nitroalkane reactivity.[1][2] |
| 2-Nitropropane | Deuterium labeling at the C2 position ([2-²H]2-nitropropane) | Investigation of proton transfer reactions and secondary kinetic isotope effects.[3] | Measurement of primary and secondary KIEs in reactions with various bases. | The secondary nitroalkane structure allows for the study of steric and electronic effects on proton abstraction. |
Experimental Protocols
Detailed and precise experimental protocols are crucial for obtaining reliable and reproducible data in isotopic labeling studies. Below are a hypothetical protocol for the synthesis and use of deuterated this compound and a summary of a typical protocol for KIE determination with nitroethane.
Hypothetical Protocol: Synthesis and Use of 2,2-Dimethyl-1-nitro-[1,1-²H₂]butane
This proposed synthesis involves a three-step sequence starting from pivalaldehyde and deuterated nitromethane.
Step 1: Henry Reaction (Nitroaldol Addition)
-
Reaction: Pivalaldehyde is reacted with deuterated nitromethane (CD₃NO₂) in the presence of a base (e.g., sodium hydroxide) to form 2,2-Dimethyl-3-nitro-[3,3-²H₂]propan-1-ol.
-
Rationale: The acidic protons of nitromethane are replaced with deuterium, which are then incorporated into the product.
Step 2: Dehydration of the Nitroalcohol
-
Reaction: The resulting nitroalcohol is dehydrated using a dehydrating agent (e.g., acetic anhydride or thionyl chloride) to yield 2,2-Dimethyl-1-nitro-[1,1-²H₂]but-1-ene.
-
Rationale: This step creates the nitroalkene precursor for the final reduction.
Step 3: Reduction of the Nitroalkene
-
Reaction: The deuterated nitroalkene is reduced to the corresponding nitroalkane using a hydride reagent, such as sodium borohydride (NaBH₄).
-
Rationale: The reduction of the double bond yields the target isotopically labeled this compound. To introduce deuterium at the C1 position, a deuterated reducing agent like sodium borodeuteride (NaBD₄) would be used in this step with the non-deuterated nitroalkene.
Mechanism Validation Experiment:
-
The synthesized 2,2-Dimethyl-1-nitro-[1,1-²H₂]butane and its non-deuterated counterpart are subjected to the reaction of interest (e.g., a base-catalyzed elimination or an oxidation).
-
The rates of the reactions for both the deuterated and non-deuterated substrates are measured using techniques such as GC-MS or NMR spectroscopy.
-
The kinetic isotope effect (kH/kD) is calculated from the ratio of the rate constants.
Established Protocol: Kinetic Isotope Effect in Nitroethane Deprotonation
This protocol is based on established methods for studying proton transfer reactions.
-
Substrate Preparation: [1,1-²H₂]nitroethane is either commercially available or can be synthesized by H/D exchange of nitroethane in D₂O under basic conditions.
-
Kinetic Measurement: The rates of deprotonation of nitroethane and [1,1-²H₂]nitroethane by a base (e.g., hydroxide ion) in aqueous solution are measured. This is often done using a stopped-flow spectrophotometer by monitoring the appearance of the nitronate anion, which has a characteristic UV absorbance.
-
Data Analysis: The pseudo-first-order rate constants are determined at various base concentrations to obtain the second-order rate constants for the deprotonation reaction. The KIE is then calculated as the ratio of the second-order rate constant for nitroethane to that of [1,1-²H₂]nitroethane.
Visualizing the Workflow and Concepts
Diagrams are essential for clearly communicating experimental workflows and theoretical concepts.
Caption: Synthetic pathway for labeled this compound.
Caption: General workflow for determining a kinetic isotope effect.
Caption: Proton abstraction from a primary nitroalkane.
Conclusion
Isotopic labeling is an indispensable tool for the validation of reaction mechanisms. While this compound remains a less-explored substrate in this context, its unique structure presents interesting possibilities for targeted mechanistic studies. By proposing a synthetic route for its isotopically labeled counterpart and comparing its potential application with well-established systems like nitroethane, this guide provides a framework for designing and interpreting such experiments. The quantitative data derived from these studies, particularly kinetic isotope effects, offer profound insights into the transition states of chemical reactions, thereby advancing our fundamental understanding of chemical reactivity.
References
- 1. theory.rutgers.edu [theory.rutgers.edu]
- 2. Solvent polarization and kinetic isotope effects in nitroethane deprotonation and implications to the nitroalkane oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary deuterium isotope effects in proton transfers from 2-nitropropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethyl-1-nitrobutane
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethyl-1-nitrobutane was not publicly available at the time of this writing. The following guidance is based on the general safety principles for handling nitroalkanes and information on structurally similar chemicals. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS from their supplier before commencing any work with this compound.
This document provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure user safety. The required level of protection depends on the scale of the operation and the potential for exposure.
| Task or Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Certified Fume Hood | Safety glasses with side shields | Nitrile gloves | Standard flame-resistant lab coat | Not typically required with proper engineering controls |
| High-Volume Handling (>10 mL) or Potential for Splashing | Chemical splash goggles and a full-face shield | Chemical-resistant gloves (e.g., neoprene or butyl rubber). Consider double gloving. | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with organic vapor cartridges may be necessary if ventilation is insufficient. |
| Spill Cleanup or Emergency Response | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®) | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) or a supplied-air respirator |
Experimental Protocols
Standard Operating Procedure for Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Have a chemical spill kit readily accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Use compatible labware (e.g., glass, stainless steel).
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep separated from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
Ensure the storage container is tightly sealed and clearly labeled.
Spill Management:
-
Immediate Actions:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all ignition sources.
-
If safe to do so, contain the spill to prevent it from spreading.
-
-
Cleanup:
-
Wearing the appropriate PPE, absorb the spill using an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
-
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not dispose of this chemical down the drain or in regular trash.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: A logical workflow for determining the appropriate PPE based on task-specific hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
